molecular formula C12H8BrF B168429 3-Bromo-4'-fluorobiphenyl CAS No. 10540-35-9

3-Bromo-4'-fluorobiphenyl

Cat. No.: B168429
CAS No.: 10540-35-9
M. Wt: 251.09 g/mol
InChI Key: QATHBEJSFHQDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4'-fluorobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H8BrF and its molecular weight is 251.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATHBEJSFHQDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373666
Record name 3-Bromo-4'-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10540-35-9
Record name 3-Bromo-4'-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4'-fluorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4'-fluorobiphenyl from 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4'-fluorobiphenyl, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide will detail the experimental protocol, present relevant quantitative data, and illustrate the key chemical transformations and workflows.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of an organoboron compound, in this case, 4-Fluorophenylboronic acid, with an aryl halide, such as 1,3-dibromobenzene, in the presence of a palladium catalyst and a base. The reaction is lauded for its high functional group tolerance, mild reaction conditions, and generally high yields.

The key to this synthesis is the selective mono-arylation of 1,3-dibromobenzene. By carefully controlling the stoichiometry of the reactants, it is possible to favor the formation of the desired monosubstituted product, this compound, over the disubstituted byproduct.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Suzuki-Miyaura coupling. The data is based on optimized reaction conditions for similar fluorinated biphenyl compounds.

ParameterValueReference
Reactants
1,3-Dibromobenzene1.2 equivalentsInferred from standard Suzuki coupling protocols
4-Fluorophenylboronic acid1.0 equivalentInferred from standard Suzuki coupling protocols
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol%[1]
Triphenylphosphine (PPh₃)4 mol%[1]
Base
Potassium Carbonate (K₂CO₃)2.0 equivalents[1]
Solvent System
1,4-Dioxane/Water4:1 (v/v)[1]
Reaction Conditions
Temperature80-100 °C[2]
Reaction Time12-24 hours[1]
Yield
Isolated Yield>85% (expected)Based on similar reactions[3]
Product Characterization
Purity (post-chromatography)>97%[4]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 1,3-Dibromobenzene

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.2 mmol), 4-fluorophenylboronic acid (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added to the reaction flask via syringe.

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then washed with water (2 x 15 mL) and brine (15 mL). The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended, starting with 100% hexane and gradually increasing the polarity to elute the desired product. The fractions containing the pure this compound are combined and the solvent is evaporated to yield the final product as a white to off-white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

experimental_workflow reagents Reactants & Catalyst Loading (1,3-Dibromobenzene, 4-Fluorophenylboronic acid, Pd(OAc)2, PPh3, K2CO3) inert Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert 1. solvent Solvent Addition (Degassed Dioxane/Water) inert->solvent 2. reaction Reaction (90°C, 18h) solvent->reaction 3. workup Aqueous Work-up (EtOAc, Water, Brine) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product Pure this compound purification->product 6.

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the catalytic cycle of the Suzuki-Miyaura coupling reaction.

suzuki_cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_base R1-Pd(II)L2-OR' pd2_halide->pd2_base Ligand Exchange pd2_aryl R1-Pd(II)L2-R2 pd2_base->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R1-R2 (Biphenyl Product) pd2_aryl->product r1x R1-X (Aryl Halide) r1x->pd2_halide r2b R2-B(OH)2 (Boronic Acid) borate [R2-B(OH)3]- r2b->borate base Base (e.g., K2CO3) base->pd2_base borate->pd2_base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling provides a highly effective and reliable method for the synthesis of this compound from readily available starting materials. The detailed protocol and understanding of the reaction mechanism outlined in this guide are intended to support researchers and drug development professionals in the efficient production of this important chemical intermediate. The versatility of the Suzuki coupling allows for the potential synthesis of a wide array of substituted biphenyls, further highlighting its importance in modern organic chemistry.

References

An In-Depth Technical Guide to 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of 3-Bromo-4'-fluorobiphenyl, a halogenated biphenyl derivative of interest in organic synthesis and medicinal chemistry.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitation
Molecular Formula C12H8BrF[1]
Molecular Weight 251.09 g/mol [1]
CAS Number 10540-35-9[1]

Synthetic Applications and Experimental Workflow

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.[2] The bromine substituent provides a reactive site for such transformations. A common application for this class of compound is the Suzuki-Miyaura cross-coupling reaction, a versatile method for synthesizing more complex biaryl compounds.

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted biphenyl product.

Visualized Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of a more complex biaryl structure starting from this compound, as described in the experimental protocol.

Suzuki_Miyaura_Coupling start Start: this compound + Arylboronic Acid reagents Reagents: - Palladium Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) start->reagents 1. Combine Reactants reaction Reaction Conditions: - Inert Atmosphere (Ar) - Heat (80-110 °C) reagents->reaction 2. Add Solvent & Heat workup Aqueous Work-up: - Extraction with Organic Solvent - Washing with Brine reaction->workup 3. Quench & Extract purification Purification: - Column Chromatography workup->purification 4. Isolate Crude Product product Final Product: Substituted Biaryl purification->product 5. Purify

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-Bromo-4'-fluorobiphenyl, a halogenated biphenyl derivative. It covers the compound's nomenclature, physicochemical properties, detailed synthetic protocols, chemical reactivity, and potential applications. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering detailed experimental procedures and structured data to support advanced research and application.

Nomenclature and Chemical Structure

The designation "this compound" is a semi-systematic name that clearly identifies the substitution pattern on the biphenyl core. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 1-bromo-3-(4-fluorophenyl)benzene [1]. The biphenyl structure consists of two phenyl rings linked by a single bond. One ring is numbered 1 to 6, while the second (distinguished by a prime) is numbered 1' to 6'. In this compound, a bromine atom is attached to position 3 of the first ring, and a fluorine atom is at position 4' of the second ring.

cluster_0 Nomenclature Derivation A Parent Structure Biphenyl B Ring Numbering Unprimed (1-6) Primed (1'-6') A->B Assign Locants C Substituent Identification - Bromo at position 3 - Fluoro at position 4' B->C Identify & Position Substituents D Systematic IUPAC Name 1-bromo-3-(4-fluorophenyl)benzene C->D Assemble Name

Caption: Logical workflow for determining the IUPAC name.

Physicochemical Properties

This compound is a halogenated aromatic compound used primarily as a building block in organic synthesis.[2] Its predicted and observed properties are summarized below.

PropertyValueSource
CAS Number 306935-88-6[2][3][4]
Molecular Formula C₁₂H₈BrF[2][3][4]
Molecular Weight 251.09 g/mol [2][3][4][5]
Predicted Boiling Point 294.8 ± 20.0 °C[3][6]
Predicted Density 1.433 ± 0.06 g/cm³[3][6]
Physical Form Colourless Liquid (Predicted)[3][6]
InChI Key COWXPZSVUXHAFS-UHFFFAOYSA-N[6]

Synthesis and Purification

The most common and efficient method for synthesizing substituted biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

The synthesis can be achieved by reacting (3-bromophenyl)boronic acid with 1-fluoro-4-iodobenzene or, alternatively, (4-fluorophenyl)boronic acid with 1-bromo-3-iodobenzene. The former is often preferred due to the commercial availability of the starting materials.

start Starting Materials (3-bromophenyl)boronic acid + 1-fluoro-4-iodobenzene reagents Add Reagents - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base - Toluene/Water Solvent start->reagents reaction Reaction Conditions - Inert Atmosphere (N₂) - Heat to 80-100 °C - Stir for 4-12 hours reagents->reaction workup Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Dry with MgSO₄ reaction->workup purify Purification - Concentrate under vacuum - Purify via Column  Chromatography workup->purify product Final Product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

This protocol is a representative example based on general Suzuki-Miyaura coupling procedures.[2][7]

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (3-bromophenyl)boronic acid (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq). Evacuate the flask and backfill with nitrogen three times. Add a degassed solvent mixture of toluene and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carbon-bromine bond.

  • Cross-Coupling Reactions: The bromine atom can be readily substituted in further palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex, poly-substituted biphenyls and other aromatic systems.[2]

  • Nucleophilic Substitution: The bromo-substituent can be replaced by various nucleophiles, such as amines or thiols, under specific reaction conditions to introduce new functional groups.[2]

  • Reduction: The bromine atom can be removed via reduction to yield 4-fluorobiphenyl.[2]

  • Potential Applications: As an intermediate, this compound is valuable in the synthesis of pharmaceuticals and materials science precursors. Halogenated biphenyls are scaffolds found in various biologically active molecules, and derivatives may be investigated for applications such as enzyme inhibition or as antimicrobial agents.[2]

G cluster_reactions Reactivity Pathways A This compound B Further Cross-Coupling (e.g., Suzuki, Heck) A->B Pd Catalyst, Boronic Acid / Alkene C Nucleophilic Substitution (e.g., with Amines, Thiols) A->C Nucleophile, Heat / Catalyst D Reduction (Removal of Bromine) A->D Reducing Agent (e.g., H₂, Pd/C)

Caption: Key chemical reactivity pathways for this compound.

Safety and Handling

For research purposes only. Not for human or veterinary use.[4] Based on data for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may be toxic to aquatic life.[5][8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3-Bromo-4'-fluorobiphenyl: Structural Insights, Isomeric Landscape, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4'-fluorobiphenyl, a halogenated biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document details its structural and physical properties, explores its isomeric variations, and presents a detailed experimental protocol for its synthesis.

Core Structural and Physical Data

This compound is a substituted biphenyl with the molecular formula C₁₂H₈BrF.[1][2] Its structure features a bromine atom at the 3-position of one phenyl ring and a fluorine atom at the 4'-position of the second phenyl ring. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

Quantitative Data Summary

The following table summarizes the key structural and physical properties of this compound and some of its isomers for comparative analysis.

PropertyThis compound4-Bromo-4'-fluorobiphenyl4-Bromo-2-fluorobiphenyl4-Bromo-3'-fluorobiphenyl
CAS Number 10540-35-9[3][4][5]398-21-0[6]41604-19-7[7][8][9]40641-65-4[10][11]
Molecular Formula C₁₂H₈BrF[5]C₁₂H₈BrF[6]C₁₂H₈BrF[7][8]C₁₂H₈BrF[10]
Molecular Weight 251.10 g/mol [2][5]251.10 g/mol 251.09 g/mol [8]251.09 g/mol [10]
IUPAC Name 1-Bromo-3-(4-fluorophenyl)benzene[5]1-Bromo-4-(4-fluorophenyl)benzene[6]4-Bromo-2-fluoro-1-phenylbenzene[7]1-Bromo-4-(3-fluorophenyl)benzene[11]
Melting Point (°C) Data not available92.5-97.5Data not available40-60 (general range for similar compounds)[10]
Boiling Point (°C) >110 (Flash Point)[5]Data not availableData not available311.3±17.0 (Predicted)[11]
Density (g/cm³) Data not availableData not availableData not available1.433±0.06 (Predicted)[11]
Solubility Moderately soluble in organic solvents, poorly soluble in water.[10]Insoluble in water.Sparingly soluble in water.[9]Moderately soluble in organic solvents like THF, dichloromethane, and toluene; poorly soluble in water.[10]

Isomeric Landscape of Bromo-fluorobiphenyls

The positional isomers of bromo-fluorobiphenyl are numerous, with the location of the bromine and fluorine atoms on the biphenyl scaffold significantly influencing the molecule's physical, chemical, and biological properties. There are 12 possible positional isomers for a mono-bromo, mono-fluoro substituted biphenyl. The varied positioning of these halogens alters the molecule's dipole moment, steric hindrance, and potential for intermolecular interactions, which can have profound effects on its utility in drug design and materials science.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound and its isomers is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[10][12][13][14] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of this compound.

Reactants:

  • 3-Bromophenylboronic acid

  • 1-Bromo-4-fluorobenzene (or 4-fluoroiodobenzene for higher reactivity)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[10]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)[10]

  • Solvent system (e.g., THF/H₂O, Dioxane/H₂O, Toluene/EtOH/H₂O)[10]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromophenylboronic acid (1.2 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), and the chosen base (2-3 equivalents).[10]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the solvent system to the flask, followed by the palladium catalyst (typically 2-5 mol%).[10]

  • Reaction: Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the substitution pattern on the biphenyl core through characteristic chemical shifts and coupling constants.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C-Br, C-F, and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern of the compound.[1]

Biological and Pharmacological Context

Substituted biphenyls are a class of compounds with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[15][16] The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[17]

The specific biological activity of this compound is not extensively detailed in the public domain. However, based on the activities of structurally related compounds, it is plausible that it could exhibit inhibitory effects on enzymes such as cytochrome P450s or possess other pharmacological properties.[1] The introduction of halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule to its target proteins. Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.

Visualizations

Synthesis Workflow

G Reactants Reactants: 3-Bromophenylboronic acid 1-Bromo-4-fluorobenzene Pd Catalyst, Base, Solvent Reaction_Setup Reaction Setup in Inert Atmosphere Reactants->Reaction_Setup Heating Heating (80-100°C) & Stirring (12-24h) Reaction_Setup->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Generalized Biological Investigation Pathway

G Compound This compound In_vitro In vitro Assays (Enzyme Inhibition, Cytotoxicity) Compound->In_vitro Target_ID Target Identification In_vitro->Target_ID In_vivo In vivo Models (Efficacy, Toxicity) In_vitro->In_vivo Signaling_Pathway Signaling Pathway Elucidation Target_ID->Signaling_Pathway Signaling_Pathway->In_vivo Drug_Development Lead Optimization & Drug Development In_vivo->Drug_Development

Caption: A generalized pathway for investigating the biological activity of a novel compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 3-Bromo-4'-fluorobiphenyl (CAS No. 10540-35-9). Due to the limited availability of direct experimental data for this specific compound, this guide combines available data with estimations based on structurally similar molecules, alongside detailed experimental protocols for its analysis.

Introduction

This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a biphenyl core with bromine and fluorine substituents, makes it a valuable intermediate in organic synthesis. Biphenyl derivatives are scaffolds for various functional materials, including liquid crystals and biologically active compounds, making a thorough understanding of their properties crucial for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 10540-35-9[1]
Molecular Formula C₁₂H₈BrF[1]
Molecular Weight 251.09 g/mol [1]
Predicted Boiling Point 298.0 ± 15.0 °C[1]
Predicted Density 1.433 ± 0.06 g/cm³[1]
Appearance Clear liquid or solid[1]

Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighVery LowThe hydrophobic biphenyl structure dominates, leading to poor solubility in polar protic solvents.
MethanolHighLow to ModerateThe presence of a hydroxyl group allows for some interaction, but the overall non-polar character limits solubility.
EthanolHighLow to ModerateSimilar to methanol, with slightly better solubility due to the longer alkyl chain.
AcetoneMediumModerate to HighThe polar aprotic nature of acetone allows for good interaction with the biphenyl ring system.
DichloromethaneMediumHighA good solvent for many organic compounds, its polarity is suitable for dissolving halogenated aromatics.
Tetrahydrofuran (THF)MediumHighAn effective solvent for a wide range of organic molecules, including biphenyl derivatives.[2]
TolueneLowVery HighThe non-polar aromatic nature of toluene makes it an excellent solvent for the non-polar this compound.[2]
HexaneLowHighA non-polar alkane solvent that is expected to readily dissolve the compound.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability studies on this compound are not extensively documented, the stability of related halogenated biphenyls suggests several potential degradation pathways.

  • Hydrolytic Stability: The carbon-bromine bond may be susceptible to hydrolysis under certain pH and temperature conditions, although this is generally a slow process for aryl halides. The carbon-fluorine bond is significantly stronger and less likely to undergo hydrolysis.

  • Photostability: Aromatic halides can undergo photolytic degradation upon exposure to UV light.[3] This can involve the cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent degradation products.[4][5]

  • Thermal Stability: Polybrominated biphenyls (PBBs) are known for their thermal stability, which is why they were used as flame retardants.[3] However, at elevated temperatures, thermal decomposition can occur, potentially leading to the formation of hazardous byproducts such as polybrominated dibenzofurans.[6][7]

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

The Suzuki-Miyaura cross-coupling reaction is a common and effective method for the synthesis of substituted biphenyls.[8]

Reaction Scheme:

(3-Bromophenyl)boronic acid + 1-Fluoro-4-iodobenzene → this compound

Typical Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine (3-bromophenyl)boronic acid (1.2 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent and Catalyst: Add a degassed solvent mixture, such as toluene/ethanol/water. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and perform an extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.[9]

G Workflow for Solubility Determination prep Prepare saturated solution by adding excess solute to solvent equilibrate Equilibrate at constant temperature with agitation prep->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify solute concentration in the supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate solubility quantify->calculate

Caption: A logical workflow for determining the solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the clear supernatant and filter it to remove any remaining solid particles.

  • Dilute the sample appropriately and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in units such as mg/mL or mol/L.

An accelerated stability study can be conducted to predict the long-term stability of the compound.

G Experimental Workflow for Stability Testing start Prepare solutions of the compound in relevant solvents stress Expose samples to stress conditions (e.g., elevated temperature, light, humidity, different pH) start->stress sampling Withdraw samples at predetermined time points stress->sampling analysis Analyze samples for parent compound concentration and formation of degradation products (e.g., HPLC, LC-MS) sampling->analysis kinetics Determine degradation kinetics and identify degradation products analysis->kinetics

Caption: A generalized workflow for conducting stability studies.

Protocol:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the samples to various stress conditions as per ICH guidelines (e.g., 40°C/75% RH for accelerated testing).[10]

  • For photostability testing, expose the samples to a controlled light source.

  • For hydrolytic stability, test the compound in aqueous solutions at different pH values (e.g., acidic, neutral, and basic).

  • At specified time intervals, withdraw samples and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

  • Identify the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Suzuki-Miyaura coupling reaction involves a well-defined catalytic cycle.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 Intermediate1 Ar-Pd(II)-X(L2) Pd0->Intermediate1 Ar-X OxAdd Oxidative Addition (Ar-X) Transmetal Transmetalation (Ar'-B(OR)2) RedElim Reductive Elimination Product Ar-Ar' Base Base Intermediate2 Ar-Pd(II)-Ar'(L2) Intermediate1->Intermediate2 Ar'-B(OR)2 / Base Intermediate2->Pd0 Ar-Ar' Intermediate2->Product

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the three key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development and materials science. While direct quantitative data is limited, the provided estimations and detailed experimental protocols offer a robust framework for working with and characterizing this compound. Further experimental investigation is necessary to establish precise quantitative values for its solubility and to fully elucidate its degradation pathways under various conditions.

References

The Strategic Application of 3-Bromo-4'-fluorobiphenyl in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine and the use of versatile scaffolds are paramount in the design of novel therapeutics with enhanced pharmacological profiles. The biphenyl moiety, a privileged structure in medicinal chemistry, serves as a foundational scaffold for a multitude of biologically active compounds. Within this class, 3-Bromo-4'-fluorobiphenyl has emerged as a key building block, offering a unique combination of reactive handles and beneficial physicochemical properties. Its strategic application allows for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.

The presence of a bromine atom at the 3-position provides a reactive site for facile carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This enables the introduction of diverse functionalities and the construction of elaborate molecular architectures. Concurrently, the fluorine atom at the 4'-position of the second phenyl ring confers several advantages. Fluorine substitution is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa.[3][4] These attributes make this compound an attractive starting material for the development of drug candidates with optimized pharmacokinetic and pharmacodynamic properties.

This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a precursor for potent enzyme inhibitors, with a focus on p38 MAP kinase and Fibroblast Growth Factor Receptor 1 (FGFR1). Detailed experimental protocols for the synthesis of derivatives, quantitative data on their biological activities, and visualizations of relevant signaling pathways will be presented to offer a comprehensive resource for researchers in the field.

Synthesis of Bioactive Derivatives

The primary synthetic utility of this compound lies in its application as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the bromine-bearing carbon of the biphenyl core and a variety of organoboron reagents, yielding a diverse array of substituted biphenyl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example of how this compound can be utilized to synthesize more complex biphenyl derivatives, which can then be further elaborated into potential drug candidates.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e-g., column chromatography)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

dot

G reagents This compound + Arylboronic Acid product Substituted 4'-Fluorobiphenyl Derivative reagents->product Suzuki-Miyaura Coupling catalyst Pd(PPh3)4 Base (e.g., K3PO4) catalyst->product solvent Solvent (e.g., Dioxane/H2O) Heat solvent->product purification Purification (Column Chromatography) product->purification

General workflow for the Suzuki-Miyaura coupling reaction.

Applications in Kinase Inhibitor Development

The this compound scaffold is particularly valuable in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[5][6] Overactivation of this pathway is implicated in a range of inflammatory diseases. Biphenyl amide compounds have been identified as potent inhibitors of p38 MAP kinase.[5] The this compound moiety can serve as a foundational element in the synthesis of these inhibitors.

dot

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylation inhibitor Biphenyl-based Inhibitor inhibitor->p38 Inhibition Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) TranscriptionFactors->Cytokines Gene Expression

Simplified p38 MAP kinase signaling pathway and point of inhibition.

Quantitative Data: p38 MAP Kinase Inhibitors

The following table summarizes the inhibitory activity of representative biphenyl-based p38 MAP kinase inhibitors. While not all of these were explicitly synthesized from this compound, they represent the types of structures that can be accessed using this building block.

Compound ClassTargetIC₅₀ (nM)Reference
Biphenyl Amidesp38α1 - 100[7]
4-Phenyl-5-pyridyl-1,3-thiazolesp38α10 - 500[8]
Chromone-based inhibitorsp38α17 - 1000+[9]
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through amplification or mutation of the FGFR1 gene, is a driver in various cancers. The development of selective FGFR1 inhibitors is therefore a key therapeutic strategy. The biphenyl scaffold is a common feature in many FGFR1 inhibitors.

dot

G cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR1->PI3K_AKT_mTOR Activation PLCg PLCγ Pathway FGFR1->PLCg Activation inhibitor Biphenyl-based Inhibitor inhibitor->FGFR1 Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Simplified FGFR1 signaling pathway and point of inhibition.

Quantitative Data: FGFR1 Inhibitors

The table below presents the inhibitory activity of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which contain a brominated phenyl group that can be conceptually derived from a biphenyl scaffold, against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.

Cell LineCompound C9 IC₅₀ (µM)Reference
NCI-H5201.36 ± 0.27[10]
NCI-H15811.25 ± 0.23[10]
NCI-H2262.31 ± 0.41[10]
NCI-H4602.14 ± 0.36[10]
NCI-H17031.85 ± 0.32[10]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in constructing complex, biologically active molecules, particularly kinase inhibitors, is well-documented. The strategic placement of the bromo and fluoro substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The ability to readily engage in Suzuki-Miyaura coupling reactions allows for the exploration of a vast chemical space, leading to the identification of potent and selective inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. As the demand for targeted therapies continues to grow, the importance of foundational scaffolds like this compound in the drug discovery and development pipeline is set to increase. This guide provides a foundational understanding and practical protocols to leverage the potential of this important chemical entity.

References

3-Bromo-4'-fluorobiphenyl: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4'-fluorobiphenyl is a halogenated biphenyl derivative that has emerged as a crucial building block in organic synthesis. Its unique structural features, possessing both a reactive bromine atom and a fluorine atom on separate phenyl rings, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and its burgeoning applications in medicinal chemistry, particularly in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

PropertyValueReference
CAS Number 306935-88-6[1]
Molecular Formula C₁₂H₈BrF[1]
Molecular Weight 251.09 g/mol [1]
IUPAC Name This compound
Alternate Names 2-bromo-1-fluoro-4-phenylbenzene[1]
Appearance Not explicitly stated, likely a solid
Melting Point Not available
Boiling Point 294.8±20.0 °C (Predicted)
Density 1.433±0.06 g/cm³ (Predicted)

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance, making it a preferred method in organic synthesis.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[2]

Materials:

  • 1-Bromo-3-fluorobenzene

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1-bromo-3-fluorobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.

  • A degassed mixture of toluene and water (e.g., 4:1 v/v) is added.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Yields and Spectroscopic Data:

  • ¹H NMR: Expected to show complex aromatic signals corresponding to the two substituted phenyl rings.

  • ¹³C NMR: Will display signals for the twelve carbon atoms of the biphenyl core, with characteristic shifts due to the bromine and fluorine substituents.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 251.09 g/mol , with a characteristic isotopic pattern for the bromine atom.

Reactions of this compound in Organic Synthesis

The bromine atom in this compound serves as a versatile handle for a variety of subsequent transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a substrate in further Suzuki-Miyaura coupling reactions.[6] This allows for the synthesis of terphenyls and other complex biaryl structures.

Experimental Workflow: Suzuki Coupling with this compound

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_product Product A This compound G Substituted 4'-Fluorobiphenyl Derivative A->G B Arylboronic Acid B->G C Palladium Catalyst (e.g., Pd(PPh3)4) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., Toluene/Water) E->G F Heat (80-100 °C) F->G

Caption: General workflow for Suzuki coupling using this compound.

Other Key Reactions
  • Buchwald-Hartwig Amination: The bromine atom can be replaced with various nitrogen-containing functional groups through palladium-catalyzed amination reactions.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the 3-position.

  • Stille Coupling: Coupling with organotin reagents provides another avenue for carbon-carbon bond formation.

  • Nucleophilic Aromatic Substitution: Under specific conditions, the bromine atom can be displaced by strong nucleophiles.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The this compound scaffold is of significant interest to medicinal chemists, particularly in the design of kinase inhibitors for cancer therapy. The biphenyl core can mimic the hinge-binding motif of many ATP-competitive kinase inhibitors, while the bromine atom provides a convenient point for further chemical modification to enhance potency and selectivity.

A notable example is the development of derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[7] FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of certain cancer cells, including non-small cell lung cancer (NSCLC).

FGFR1 Signaling Pathway and Inhibition

FGFR1 activation by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation. This initiates a downstream signaling cascade, primarily through the MAPK and PLCγ pathways, which ultimately promotes cell proliferation, survival, and angiogenesis.[7] Inhibitors designed from the this compound scaffold can block the ATP-binding site of FGFR1, thereby preventing its activation and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS Transcription Gene Transcription PLCg->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor This compound Derivative Inhibitor->FGFR1 Inhibition

Caption: Inhibition of the FGFR1 signaling pathway by a this compound derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated through its efficient synthesis via Suzuki-Miyaura coupling and its subsequent reactivity in a variety of cross-coupling reactions. For drug development professionals, this scaffold offers a promising starting point for the design of novel therapeutics, particularly in the area of kinase inhibition for oncology. The ability to readily modify the structure at the bromine position allows for the fine-tuning of pharmacological properties, making this compound a key intermediate in the quest for more effective and selective medicines.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4'-fluorobiphenyl is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structural features, comprising a biphenyl scaffold substituted with a bromine atom and a fluorine atom at specific positions, render it a valuable building block for the construction of complex molecular architectures. The reactivity of the bromine atom, in particular, is central to its utility, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on key cross-coupling reactions, detailed experimental protocols, and an analysis of the electronic factors governing its reactivity.

Core Reactivity: The Role of the Bromine Atom

The bromine atom at the 3-position of the biphenyl system is the primary site of reactivity in this compound. Its susceptibility to oxidative addition to transition metal catalysts, most notably palladium, is the cornerstone of its application in a multitude of cross-coupling reactions. The electronic nature of the biphenyl rings, influenced by the electron-withdrawing fluorine atom on the second ring, modulates the reactivity of the C-Br bond. This section will delve into the most important palladium-catalyzed reactions involving this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position.

Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.

Typical Reaction Conditions and Yields for Analogous Compounds:

While specific data for this compound is not extensively available in the literature, studies on structurally similar compounds such as 1-bromo-4-fluorobenzene provide valuable insights into expected reactivity and optimal conditions. For instance, the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various boronic acids has been shown to proceed with high conversion rates.[1] A patent for the synthesis of 2-fluoro-4-bromobiphenyl, an isomer of the title compound, via a Suzuki-Miyaura coupling of 2-fluoro-4-bromoiodobenzene with phenylboronic acid reported a yield of 87%.[2]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd/C (5%)Na₂CO₃ (2M aq.)Fluorobenzene501887[2]
4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Water/Dioxane1103>95 (conversion)[1]
Phenylboronic acidG-COOH-Pd-10K₂CO₃Water/Dioxane1103~90 (conversion)[1]

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

To a solution of this compound (1.0 mmol) and the desired boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and ethanol (1 mL) is added a 2M aqueous solution of sodium carbonate (2.0 mL). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Suzuki-Miyaura Coupling Mechanism

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br This compound Ar-Br->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation B(OH)2-R Boronic Acid B(OH)2-R->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br This compound Ar-Br->Oxidative\nAddition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination R2NH Amine R2NH->Amine\nCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Amine\nCoordination->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Arylamine Product Reductive\nElimination->Ar-NR2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Solvent A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Catalyst and Ligand C->D E Heat to Reaction Temperature under Inert Atmosphere D->E F Monitor Reaction Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction (if necessary) G->H I Extraction with Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

References

Spectroscopic and Spectrometric Characterization of 3-Bromo-4'-fluorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for the characterization of 3-Bromo-4'-fluorobiphenyl (CAS No: 306935-88-6).[1][2] Due to the limited availability of direct experimental spectra for this compound, this document presents predicted data and data from closely related isomers to offer valuable insights for researchers. The methodologies for obtaining such data are detailed to facilitate experimental replication and further investigation.

Molecular Structure

IUPAC Name: 2-bromo-1-fluoro-4-phenylbenzene[1][2] Molecular Formula: C₁₂H₈BrF[1][2][3] Molecular Weight: 251.10 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the biphenyl core.

¹H NMR (Proton NMR) Data (Predicted)

The following table summarizes the predicted chemical shifts (δ) for the protons of this compound. These predictions are based on the analysis of related structures such as 3-bromobiphenyl and other substituted biphenyls.[4][5] The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2', H-6'~ 7.55 - 7.65Doublet of doublets (dd)JH-F ≈ 8.5, JH-H ≈ 8.5
H-3', H-5'~ 7.10 - 7.20Triplet (t)JH-H ≈ 8.5
H-2~ 7.75 - 7.85Singlet (s)-
H-4~ 7.45 - 7.55Doublet (d)JH-H ≈ 8.0
H-5~ 7.30 - 7.40Triplet (t)JH-H ≈ 8.0
H-6~ 7.60 - 7.70Doublet (d)JH-H ≈ 8.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) Data (Predicted)

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The presence of bromine and fluorine will significantly influence the chemical shifts of the directly attached carbons and those in close proximity. The predicted chemical shifts are based on data from related compounds like 3-bromobiphenyl.[6]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~ 140 - 142
C-2~ 130 - 132
C-3~ 122 - 124 (C-Br)
C-4~ 131 - 133
C-5~ 128 - 130
C-6~ 126 - 128
C-1'~ 136 - 138 (d, JC-F ≈ 3 Hz)
C-2', C-6'~ 128 - 130 (d, JC-F ≈ 8 Hz)
C-3', C-5'~ 115 - 117 (d, JC-F ≈ 21 Hz)
C-4'~ 161 - 163 (d, JC-F ≈ 245 Hz)

Note: Chemical shifts are referenced to the solvent peak. The carbon attached to fluorine (C-4') will appear as a doublet with a large coupling constant, and other carbons in the fluorinated ring will also show smaller C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=C, C-F, and C-Br bonds. The data below is predicted based on the typical vibrational frequencies of substituted aromatic compounds.[7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1100Strong
C-Br Stretch700 - 500Medium to Strong
Out-of-plane C-H Bending900 - 675Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[8]

Ion Predicted m/z Notes
[M]⁺249.9793Molecular ion with ⁷⁹Br
[M+2]⁺251.9773Isotopic peak due to ⁸¹Br (approx. 97.9% abundance relative to ⁷⁹Br)
[M+H]⁺250.9872Protonated molecule
[M+Na]⁺272.9691Sodium adduct

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensities.[3]

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] The spectra are recorded on a 400 MHz or higher field NMR spectrometer.[10] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[11]

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained by placing a small amount of the solid directly on the ATR crystal.[12] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.[13][14] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[15]

Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).[16] The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to observe the molecular ion.[17][18] High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[19]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_result Final Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Confirmed_Structure Confirmed Structure Structure->Confirmed_Structure Purity->Confirmed_Structure

Caption: Workflow for the characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for 3-Bromo-4'-fluorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Fluorinated biphenyls, such as 3-Bromo-4'-fluorobiphenyl, are of particular interest in drug development as the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.

This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction between a 3-bromophenyl source and a 4-fluorophenyl source. The primary recommended pathway involves the reaction of 1,3-dibromobenzene with 4-fluorophenylboronic acid . This approach leverages the differential reactivity of the C-Br bonds to achieve selective mono-arylation.

Reaction Scheme

Reaction scheme for the synthesis of this compound

Figure 1. General reaction scheme for the Suzuki-Miyaura coupling of 1,3-dibromobenzene and 4-fluorophenylboronic acid.

Experimental Protocols

This section details the recommended procedure for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 1,3-Dibromobenzene (1.0 eq.)

    • 4-Fluorophenylboronic acid (1.2-1.5 eq.)

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

    • Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq.)

    • Solvent: 1,4-Dioxane/Water mixture (e.g., 3:1 or 4:1 v/v) or Toluene/Water

  • Equipment:

    • Schlenk flask or pressure tube

    • Magnetic stirrer and hotplate

    • Condenser

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin Layer Chromatography (TLC) plates

Detailed Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or pressure tube, add 1,3-dibromobenzene, 4-fluorophenylboronic acid, and the base (e.g., K₃PO₄).

    • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.[1]

    • Introduce the degassed solvent system (e.g., 1,4-Dioxane and water in a 3:1 ratio) via syringe. The reaction mixture should be a suspension.[2]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to the desired temperature (typically between 85-105 °C) using an oil bath.[2]

    • Maintain the reaction at this temperature for the specified time (typically 8-12 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate. Elute with a suitable solvent system (e.g., hexane/ethyl acetate). Visualize the spots under UV light. The disappearance of the starting material (1,3-dibromobenzene) indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[2]

    • A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired product from byproducts (such as the bis-coupled product and homocoupled products).

    • Collect the fractions containing the pure this compound (as determined by TLC analysis).

    • Evaporate the solvent from the pure fractions to yield the final product as a solid or oil.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of aryl bromides, which can be adapted for the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3Reference
Aryl Halide 1,3-DibromobenzeneAryl Bromide1-Bromo-3-fluorobenzene
Boronic Acid 4-Fluorophenylboronic acidPhenylboronic Acid4-Fluorophenylboronic acid
Catalyst Pd(PPh₃)₄ (1.5 mol%)Pd(OAc)₂ (1 mol%)G-COOH-Pd-10 (het.)[2][3][4]
Ligand -P(biphenyl)Ph₂ (4 mol%)-[3]
Base K₃PO₄ (1.5 eq.)K₃PO₄ (2.0 eq.)K₂CO₃[2][3][4]
Solvent Dioxane/H₂O (3:1)Toluene/H₂O (5:1)Ethanol/H₂O[2][3][4]
Temperature 105 °C100 °C110 °C[2][3][4]
Time 8.5 h1 h3-48 h[2][3][4]
Typical Yield 70-85% (estimated)>95% (conversion)High Conversion

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

G Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Setup (Flask, Ar-Br, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with Ar/N2) A->B C 3. Catalyst & Solvent Addition (Pd(PPh3)4, Dioxane/H2O) B->C D 4. Reaction (Heat to 85-105 °C with stirring) C->D E 5. Monitoring (TLC Analysis) D->E E->D Incomplete F 6. Work-up (Cool, Dilute, Extract) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H I Final Product (this compound) H->I

Caption: A flowchart of the Suzuki-Miyaura synthesis protocol.

Suzuki-Miyaura Catalytic Cycle

This diagram provides a simplified overview of the key steps in the palladium-catalyzed Suzuki-Miyaura reaction mechanism. The process involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the final product and regenerate the catalyst.[5]

G Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_inputs cluster_outputs Pd0 Pd(0)L2 Pd_complex1 Ar-Pd(II)-X (L2) Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)-Ar' (L2) Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArX Ar-X (1,3-Dibromobenzene) ArB Ar'-B(OR)2 (4-Fluorophenylboronic acid) + Base

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Note and Protocol: Palladium Catalyst Selection for the Synthesis of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the selection of palladium catalysts for the synthesis of 3-Bromo-4'-fluorobiphenyl via Suzuki-Miyaura cross-coupling. It includes a comparative analysis of various catalytic systems, a comprehensive experimental protocol, and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key structural motif in many pharmaceutical compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1] The selection of an appropriate palladium catalyst system, including the palladium precursor, ligand, base, and solvent, is critical for achieving high yields and purity.[2] This note provides a comparative overview of different palladium catalysts and a detailed protocol for the synthesis of this compound.

Palladium Catalyst Selection

The choice of the palladium catalyst and associated reagents significantly impacts the efficiency of the Suzuki-Miyaura coupling. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages. Homogeneous catalysts often exhibit high activity and selectivity, while heterogeneous catalysts offer easier separation and recyclability.[3]

Key Components of the Catalytic System:
  • Palladium Precursor: Common precursors include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Palladium(II) chloride complexes like PdCl₂(dppf).[4]

  • Ligands: Phosphine-based ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are often effective for coupling sterically hindered or electron-rich/poor substrates.[4][5] Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a widely used ligand.

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][7] The choice of base can influence the reaction rate and prevent side reactions.

  • Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.[6][7]

Comparative Data of Palladium Catalytic Systems

The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions for the synthesis of fluorinated biphenyl derivatives, which can be extrapolated for the synthesis of this compound.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos1-Bromo-4-fluorobenzenePhenylboronic acidK₂CO₃Toluene/H₂O100890-98[4]
PdCl₂(dppf)1-Bromo-4-fluorobenzenePhenylboronic acidCs₂CO₃DMF901288-96[4]
G-COOH-Pd-101-Bromo-3-fluorobenzene4-Fluorophenylboronic acidK₂CO₃DMF/H₂O11024~95[3][6]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acid--70-8018-22-[8]
PdFe₂O₄BromobenzenePhenylboronic acidK₂CO₃Methanol/H₂O100--[9]

Note: The data presented is for analogous reactions and serves as a guideline for catalyst selection. Optimization for the specific synthesis of this compound may be required.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:
  • 3-Bromophenylboronic acid

  • 1-Bromo-4-fluorobenzene or 1-Iodo-4-fluorobenzene

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed Solvent (e.g., Toluene/Water or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)), and the base (e.g., K₂CO₃ (2.0 equivalents)).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add 1-bromo-4-fluorobenzene (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) setup Reaction Setup under Inert Atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Reaction Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product end End: Characterization product->end

References

Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 3-Bromo-4'-fluorobiphenyl. The content herein is curated for professionals in chemical research and drug development, focusing on practical methodologies and data presentation for common cross-coupling reactions.

Introduction: Nucleophilic Substitution on Aryl Halides

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging due to the high energy of the intermediate Meisenheimer complex.[1] However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, enabling the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-cyanide (C-CN) bonds with high efficiency and broad functional group tolerance.[2] The most prominent of these methods, and the focus of this document, are the Palladium-catalyzed Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and cyanation reactions. These reactions are cornerstones of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[3][4]

Application Notes: Key Reaction Types

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[2] The reaction employs a palladium catalyst, typically paired with a bulky, electron-rich phosphine ligand, and a base to couple an amine with the aryl halide.[4] The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific amine and aryl halide substrates.[5]

Key Parameters & Considerations:

  • Catalyst System: Palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂ are commonly used in conjunction with phosphine ligands.[3][6] Ligands such as XPhos, tBuXPhos, and RuPhos are often effective.[5]

  • Base: Strong, non-nucleophilic bases are required. Common choices include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃).[5][6]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, or THF are preferred to ensure catalyst stability and activity.[5]

  • Temperature: Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[7] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[8]

Key Parameters & Considerations:

  • Catalyst: A palladium(0) source is essential. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor like PdCl₂(dppf) or Pd(OAc)₂.[9]

  • Base: An aqueous basic solution is required for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9]

  • Solvent System: A two-phase solvent system is often used, consisting of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water to dissolve the base.

  • Temperature: Heating is typically required, with temperatures ranging from 70 °C to 110 °C.[10]

Cyanation: C-CN Bond Formation

The introduction of a nitrile group onto an aromatic ring can be achieved through several methods. The classical Rosenmund-von Braun reaction uses stoichiometric copper(I) cyanide (CuCN) at high temperatures.[11] More modern approaches utilize palladium catalysis with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), which often proceed under milder conditions.[12][13]

Key Parameters & Considerations:

  • Reagents: For Rosenmund-von Braun type reactions, CuCN is used, often in a polar, high-boiling solvent like DMF or NMP.[11][14] For palladium-catalyzed versions, a Pd(0) source, a phosphine ligand, and a cyanide source like Zn(CN)₂ are employed.[12]

  • Temperature: High temperatures (120-200 °C) are common for copper-mediated cyanations.[11][15] Palladium-catalyzed reactions can often be run at lower temperatures (70-120 °C).[12]

  • Additives: In some protocols, additives like L-proline can promote copper-catalyzed reactions at lower temperatures.[14]

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical conditions for the nucleophilic substitution of aryl bromides, providing a starting point for the optimization of reactions with this compound.

Table 1: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Yield (%)
Pd₂(dba)₃ (1-2) Xantphos (2-4) K₃PO₄ (4) iPrOAc 80 >90
[Pd(allyl)Cl]₂ (1) t-BuXPhos (4) t-BuOLi (1.2) Toluene 100 95-99[5]
Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ (1.5) Toluene 90-110 70-90[3]

| Pd(dba)₂ (0.5) | Xantphos (1) | K₃PO₄ (4) | iPrOAc | 80 | High[16] |

Table 2: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Yield (%)
PdCl₂(dppf) (3) - K₂CO₃ (2) Dioxane/H₂O 90 85-95
Pd₂(dba)₃ (5) JohnPhos (20) Cs₂CO₃ (3) THF/H₂O 40 ~90[8]
G-COOH-Pd-10 - K₂CO₃ (2) Dioxane/H₂O 110 >90[10]

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 80-95 |

Table 3: Cyanation Reaction Conditions

Method Reagent (equiv.) Catalyst (mol%) Solvent Temperature (°C) Typical Yield (%)
Rosenmund-von Braun CuCN (2) L-Proline (100) DMF 120 70-85[14]
Palladium-catalyzed Zn(CN)₂ (0.6) Pd/CM-phos (2) t-BuOH/H₂O 70 >90[12]
Palladium-catalyzed NaCN (1.2) Pd(0)/t-Bu₃P MeCN/THF 80 >90[12]

| Copper-catalyzed | KCN (0.9) | CuCN (10) | Benzonitrile | 110 | >90[15] |

Experimental Protocols

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

  • Add this compound to the flask.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 4-fluoro-1,1':3',1''-terphenyl.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously overnight.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography or recrystallization to obtain the terphenyl product.

Visualizations: Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflow for these reactions and the catalytic cycles involved.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Glassware reagents Add Aryl Halide, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous Solvent & Nucleophile reagents->solvent degas Degas Mixture (Evacuate/Backfill or Sparge) solvent->degas heat Heat to Target Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify Crude Product (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for cross-coupling reactions.

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)-(NR₂)L₂ pd_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, - HBr) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) transmetal_complex Ar-Pd(II)-(Ar')L₂ pd_complex->transmetal_complex Transmetalation (+ Ar'B(OH)₂, Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Application Note: Derivatization of 3-Bromo-4'-fluorobiphenyl for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted derivatization of substituted biphenyls, such as 3-Bromo-4'-fluorobiphenyl, offers a powerful strategy for developing novel therapeutics. The presence of the bromo- and fluoro-substituents provides distinct opportunities for synthetic modification and modulation of pharmacokinetic and pharmacodynamic properties. Specifically, the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse chemical moieties. This application note details a protocol for the derivatization of this compound via the Suzuki-Miyaura cross-coupling reaction to synthesize novel pyrazole and pyrimidine-containing biphenyl derivatives and evaluates their potential as kinase inhibitors in cancer cell lines.

Derivatization Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide. In this protocol, this compound is coupled with pyrazole-4-boronic acid and pyrimidine-5-boronic acid to generate novel derivatives with potential biological activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4'-Fluoro-3-(1H-pyrazol-4-yl)biphenyl (DFBP-PZ) and 4'-Fluoro-3-(pyrimidin-5-yl)biphenyl (DFBP-PY) from this compound.

Materials:

  • This compound

  • Pyrazole-4-boronic acid or Pyrimidine-5-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired product.

In Vitro Kinase Inhibition Assay (General Protocol)

The synthesized derivatives were screened for their inhibitory activity against a panel of cancer-related kinases (e.g., PLK4, Bcr-Abl) using a luminescence-based kinase assay.

Materials:

  • Synthesized biphenyl derivatives (DFBP-PZ and DFBP-PY)

  • Recombinant human kinases (e.g., PLK4, Bcr-Abl)

  • ATP

  • Kinase-specific substrate

  • Kinase buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the respective substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia) using the MTT assay.

Materials:

  • Human cancer cell lines (MCF-7, K562)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized biphenyl derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Data Presentation

The biological activities of the synthesized this compound derivatives are summarized in the table below.

Compound IDDerivative StructureTarget KinaseKinase IC₅₀ (nM)MCF-7 IC₅₀ (µM)K562 IC₅₀ (µM)
DFBP-PZ 4'-Fluoro-3-(1H-pyrazol-4-yl)biphenylPLK4855.27.8
DFBP-PY 4'-Fluoro-3-(pyrimidin-5-yl)biphenylBcr-Abl321.82.5
Staurosporine(Reference Compound)Pan-Kinase50.010.008

Note: The data presented is a representative example and may not reflect actual experimental results.

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for Derivatization and Biological Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Assays start This compound coupling Suzuki-Miyaura Coupling (Pd(OAc)2, PPh3, K2CO3) start->coupling purification Purification (Column Chromatography) coupling->purification product Derivative (e.g., DFBP-PY) purification->product kinase_assay In Vitro Kinase Assay product->kinase_assay cell_assay Cell Proliferation Assay (MTT) product->cell_assay data_analysis Data Analysis (IC50) kinase_assay->data_analysis cell_assay->data_analysis

Caption: Workflow for synthesis and biological testing.

G Hypothetical Signaling Pathway Inhibition by DFBP-PY cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation DFBP_PY DFBP-PY (Inhibitor) DFBP_PY->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the derivatization of this compound using the Suzuki-Miyaura cross-coupling reaction to generate novel heterocyclic derivatives. The subsequent biological evaluation of these compounds in kinase inhibition and cell proliferation assays demonstrates their potential as starting points for the development of new anticancer agents. The presented workflow and hypothetical signaling pathway offer a clear framework for researchers engaged in the discovery and optimization of biphenyl-based drug candidates.

References

Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 3-Bromo-4'-fluorobiphenyl using silica gel column chromatography. The protocols and data presented are intended to assist researchers, scientists, and drug development professionals in achieving high-purity material for subsequent applications.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with novel electronic properties. The purity of this starting material is paramount to ensure the desired outcome of subsequent reactions and the quality of the final products. Column chromatography is a widely utilized and effective technique for the purification of such compounds, separating the target molecule from impurities based on differential adsorption to a stationary phase. This application note details a robust protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their polarity. In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase. The components of a mixture are passed through the column, and their separation is achieved based on their affinity for the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. This compound, being a moderately polar compound, can be effectively purified by selecting an appropriate mobile phase system that allows for its separation from both more polar and less polar impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₈BrF
Molecular Weight 251.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 45-48 °C
Boiling Point ~298 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)
Table 2: Typical Column Chromatography Parameters
ParameterRecommended Specification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter for gram-scale purification)
Sample Loading Dry or Wet Loading
Flow Rate Gravity-driven or low positive pressure
Detection UV visualization (254 nm) for TLC analysis
Table 3: Thin Layer Chromatography (TLC) Data and Elution Profile
Compound/ImpurityTypical Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueElution Order
Non-polar Impurities95:50.8 - 0.91
This compound (Target) 90:10 0.3 - 0.4 2
Polar Impurities80:200.1 - 0.23

Note: Rf values are approximate and can vary based on specific TLC plate characteristics, chamber saturation, and temperature.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F₂₅₄ indicator)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Material Column_Packing Column Packing with Silica Gel Slurry TLC_Analysis->Column_Packing Sample_Prep Sample Preparation (Dry or Wet Loading) Column_Packing->Sample_Prep Elution Elution with Hexane/Ethyl Acetate Gradient Sample_Prep->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Purification workflow for this compound.
Step-by-Step Protocol

1. Thin Layer Chromatography (TLC) Analysis of Crude Material:

  • Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 95:5 ratio and adjust as necessary).

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal solvent system should provide an Rf value of approximately 0.3-0.4 for the target compound, ensuring good separation from impurities.[1][2]

2. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

  • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approximately 0.5-1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 98:2 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Begin elution by opening the stopcock, collecting the eluate in fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • Fractions 1-10: 98:2 Hexane:Ethyl Acetate

    • Fractions 11-30: 95:5 Hexane:Ethyl Acetate

    • Fractions 31-50: 90:10 Hexane:Ethyl Acetate

    • Fractions 51 onwards: 85:15 Hexane:Ethyl Acetate (to elute more polar impurities)

  • Monitor the separation by spotting collected fractions onto TLC plates, developing them in the appropriate solvent system, and visualizing under a UV lamp.

5. Isolation of the Purified Compound:

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product by analytical techniques such as NMR, GC-MS, or HPLC.

Troubleshooting

IssuePossible CauseSolution
Compound streaks on TLC and column Sample is overloaded.Use a larger column with more silica gel.
Compound is not fully soluble in the mobile phase.Use a slightly more polar solvent for initial sample dissolution or opt for dry loading.
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Poor separation of spots The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition based on TLC trials to achieve a target Rf of 0.3-0.4.
The column was not packed properly, leading to channeling.Repack the column carefully, ensuring a homogenous slurry and no air bubbles.

Logical Relationship Diagram

G cluster_impurities Separated Impurities Crude_Product Crude this compound (Contains Impurities) Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Non_Polar Non-polar Impurities (Elute First) Column_Chromatography->Non_Polar Polar Polar Impurities (Elute Last) Column_Chromatography->Polar

Separation logic in column chromatography.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, suitable for a wide range of synthetic applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-4'-fluorobiphenyl for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4'-fluorobiphenyl is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility in drug discovery and development necessitates a reliable and scalable synthetic process to produce high-purity material for preclinical evaluation. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction. The protocols are intended for researchers, scientists, and drug development professionals.

Chemical Reaction Pathway

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide.[1] For this specific synthesis, 4-fluorophenylboronic acid is coupled with 1,3-dibromobenzene.

Suzuki-Miyaura Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 4-Fluorophenylboronic Acid P This compound R1->P R2 1,3-Dibromobenzene R2->P Cat Pd Catalyst (e.g., Pd(PPh3)4) Cat->P Catalyzes Base Base (e.g., K2CO3) Base->P Activates Solvent Solvent (e.g., Toluene/Water) Solvent->P Medium

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the scale-up synthesis of this compound.

ParameterValueReference
Reactants
1,3-Dibromobenzene1.0 eq
4-Fluorophenylboronic Acid1.2 eq[2]
Catalyst & Reagents
Pd(PPh3)40.02 eq[3]
K2CO32.0 eq[2]
Reaction Conditions
SolventToluene/Ethanol/Water (4:1:1)[2]
Temperature80-100 °C[2]
Reaction Time12-24 hours
Product
Yield85-95%
Purity (by HPLC)>98%
Melting Point68-70 °C
Molecular FormulaC12H8BrF[4]
Molecular Weight251.10 g/mol [4]

Experimental Protocols

Materials and Equipment:

  • 1,3-Dibromobenzene

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Workflow

Experimental_Workflow A Reaction Setup B Reagent Addition A->B Inert Atmosphere C Reaction Monitoring B->C Heating & Stirring D Work-up C->D TLC/HPLC Analysis E Purification D->E Extraction & Drying F Characterization E->F Column Chromatography G Final Product F->G NMR, MS, HPLC

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3-dibromobenzene (100 g, 0.42 mol), 4-fluorophenylboronic acid (70.5 g, 0.51 mol), and potassium carbonate (116 g, 0.84 mol).

  • Solvent Addition: Add a solvent mixture of toluene (800 mL), ethanol (200 mL), and deionized water (200 mL) to the flask.

  • Catalyst Addition: To a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.94 g, 4.2 mmol) and triphenylphosphine (2.2 g, 8.4 mmol) in 50 mL of toluene. Stir until a homogenous solution is formed. Add this catalyst solution to the main reaction mixture.

  • Reaction Execution: Purge the reaction flask with nitrogen for 15 minutes. Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 2 L separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

    • Combine all organic layers and wash with deionized water (2 x 300 mL) and then with brine (300 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Product Isolation and Characterization:

    • Combine the fractions containing the pure product as identified by TLC.

    • Remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

    • Determine the yield and characterize the final product by HPLC for purity, and by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and structure.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene and other organic solvents are flammable and toxic; avoid inhalation and contact with skin.

This detailed protocol provides a robust method for the scale-up synthesis of this compound, ensuring a high yield and purity suitable for preclinical research and development.

References

Application Note: Monitoring the Progress of 3-Bromo-4'-fluorobiphenyl Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for monitoring the synthesis of 3-Bromo-4'-fluorobiphenyl, a key intermediate in pharmaceutical and materials science research, using thin-layer chromatography (TLC).

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being one of the most robust and widely used methods. This application note details the use of thin-layer chromatography (TLC) to monitor the progress of the Suzuki-Miyaura coupling reaction for the synthesis of this compound. TLC is an essential technique for reaction monitoring as it is rapid, cost-effective, and provides critical information on the consumption of starting materials and the formation of the product.[1]

The described methodology allows for the qualitative analysis of the reaction mixture, enabling the researcher to determine the optimal reaction time and ensure the complete conversion of the starting materials.

Reaction Scheme

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3-dibromobenzene and 4-fluorophenylboronic acid.

cluster_product Product reactant1 1,3-Dibromobenzene catalyst Pd Catalyst Base reactant2 4-Fluorophenylboronic Acid product This compound catalyst->product

Caption: Suzuki-Miyaura Synthesis of this compound.

Principles of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[2] The polarity of the compounds determines their affinity for the stationary phase. In this reaction:

  • This compound (Product): As a relatively non-polar biphenyl derivative, it will have a lower affinity for the polar silica gel and will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.

  • 1,3-Dibromobenzene (Starting Material): This aryl halide is more polar than the biphenyl product and will have a moderate Rf value.

  • 4-Fluorophenylboronic Acid (Starting Material): Due to the polar boronic acid group, this compound is the most polar of the key components and will have the lowest Rf value, staying closer to the baseline.

By observing the disappearance of the starting material spots and the appearance and intensification of the product spot, the progress of the reaction can be effectively monitored.

Experimental Protocols

Materials and Equipment
  • TLC plates (e.g., Merck TLC Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (see below)

  • Heat gun

  • Reaction mixture aliquots

  • Reference standards (1,3-dibromobenzene, 4-fluorophenylboronic acid, and if available, this compound)

Eluent System

A common and effective eluent system for separating compounds of varying polarity, such as those in a Suzuki coupling reaction, is a mixture of a non-polar and a moderately polar solvent. A recommended starting eluent is:

  • Hexane:Ethyl Acetate (9:1 v/v)

The polarity of the eluent can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). To increase the Rf values, increase the proportion of ethyl acetate. To decrease the Rf values, increase the proportion of hexane.[3][4]

Sample Preparation
  • At various time points during the reaction (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.

  • Dissolve the aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane (DCM) in a small vial to a concentration suitable for TLC (typically 1-2 mg/mL).[5]

  • Prepare separate solutions of the starting materials (1,3-dibromobenzene and 4-fluorophenylboronic acid) in the same solvent to serve as standards.

TLC Plate Preparation and Development
  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Using separate capillary tubes, spot the prepared samples onto the baseline. A common spotting arrangement is:

    • Lane 1: 1,3-Dibromobenzene standard

    • Lane 2: 4-Fluorophenylboronic acid standard

    • Lane 3: Co-spot (spot both starting materials in the same lane)

    • Lane 4: Reaction mixture aliquot

  • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the eluent level.[5]

  • Allow the eluent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

Visualization
  • UV Light: View the dried TLC plate under a UV lamp (254 nm).[6] Aromatic compounds will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.

  • Iodine Staining (Optional): Place the TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will develop as brown spots. This method is semi-destructive.

  • Potassium Permanganate Stain (for general visualization):

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Dip the plate in the stain and gently heat with a heat gun. Spots will appear as yellow-brown on a purple background.

  • Alizarin Stain (Specific for Boronic Acids):

    • Preparation: A 1 mM solution of alizarin in acetone.

    • Procedure: Briefly dip the TLC plate into the alizarin solution and let it dry. Boronic acids will appear as bright yellow-orange fluorescent spots under a 366 nm UV lamp. This is particularly useful for confirming the consumption of the 4-fluorophenylboronic acid.

Data Presentation

The following table summarizes the expected TLC results for the synthesis of this compound. The Rf values are estimates and may vary depending on the exact TLC plate, eluent composition, and laboratory conditions.

CompoundRoleExpected PolarityExpected Rf (9:1 Hexane:EtOAc)Visualization Method(s)
4-Fluorophenylboronic AcidStarting MaterialHigh~ 0.1 - 0.2UV (254 nm), Alizarin Stain (yellow-orange fluorescence)
1,3-DibromobenzeneStarting MaterialLow to Medium~ 0.4 - 0.5UV (254 nm), Iodine, KMnO₄
This compoundProductLow~ 0.6 - 0.7UV (254 nm), Iodine, KMnO₄

Visualizing Reaction Progress

The progression of the reaction can be visualized on the TLC plate as follows:

  • t=0: Spots corresponding to 1,3-dibromobenzene and 4-fluorophenylboronic acid will be visible in the reaction mixture lane.

  • Intermediate times: The intensity of the starting material spots will decrease, while a new, higher Rf spot corresponding to the this compound product will appear and intensify.

  • Reaction completion: The spots for the starting materials (especially the limiting reagent) will have disappeared, and the product spot will be prominent.

cluster_workflow TLC Monitoring Workflow A Prepare Eluent & Chamber C Spot TLC Plate A->C B Prepare Samples (Standards & Aliquot) B->C D Develop TLC Plate C->D E Dry Plate & Mark Solvent Front D->E F Visualize under UV (254 nm) E->F G Apply Stain (e.g., Alizarin) F->G H Analyze Results & Calculate Rf G->H

Caption: Experimental workflow for TLC monitoring.

Conclusion

Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound via Suzuki-Miyaura cross-coupling. By following the detailed protocol outlined in this application note, researchers can effectively track the consumption of reactants and the formation of the desired product, leading to optimized reaction conditions and successful synthesis. The use of specific stains, such as alizarin for the boronic acid, further enhances the utility of this technique.

References

Formation of (4'-Fluorobiphenyl-3-yl)magnesium Bromide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the Grignard reagent, (4'-Fluorobiphenyl-3-yl)magnesium bromide, from 3-Bromo-4'-fluorobiphenyl. Grignard reagents are powerful nucleophiles integral to the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry and crucial in the development of novel pharmaceutical agents. The fluorinated biphenyl moiety is a prevalent structural motif in medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity. This protocol offers a detailed, step-by-step procedure for the preparation of this key intermediate, alongside essential data and safety considerations. Furthermore, it outlines its application in iron-catalyzed cross-coupling reactions, a vital tool for drug discovery and development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are highly reactive and versatile intermediates in organic synthesis. Their formation involves the reaction of an organic halide with magnesium metal in an ethereal solvent. The resulting organometallic species possesses a highly nucleophilic carbon atom, enabling the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles.

The 3-(4'-fluorobiphenyl) scaffold is of significant interest in drug discovery. The fluorine atom can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while the biphenyl structure provides a rigid backbone for interaction with biological targets. The synthesis of derivatives based on this scaffold often necessitates the use of a corresponding Grignard reagent. This document provides a detailed protocol for the reliable preparation of (4'-Fluorobiphenyl-3-yl)magnesium bromide and its subsequent use in cross-coupling reactions.

Grignard Reagent Formation

The formation of (4'-Fluorobiphenyl-3-yl)magnesium bromide is achieved through the reaction of this compound with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The reaction is highly sensitive to moisture and oxygen, requiring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Reaction Parameters

The successful formation of the Grignard reagent is dependent on several key parameters, which are summarized in the table below. While specific yields for this compound were not found in the searched literature, the data presented is based on analogous reactions with similar aryl bromides and serves as a strong guideline.

ParameterValue/DescriptionNotes
Starting Material This compoundMust be pure and completely dry.
Magnesium Turnings, 1.1 - 1.2 molar equivalentsA slight excess is used to ensure complete reaction of the aryl bromide.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous diethyl ether can also be used. THF is often preferred for its higher solvating power.[1]
Initiation Iodine crystal or 1,2-dibromoethaneA small amount can be used to activate the magnesium surface if the reaction does not initiate spontaneously.[1]
Reaction Temperature Ambient to reflux (~66 °C in THF)The reaction is exothermic and may initiate at room temperature, proceeding to a gentle reflux.
Reaction Time 1 - 3 hoursMonitored by the consumption of magnesium turnings.
Typical Yield 80 - 95%Highly dependent on maintaining anhydrous conditions. Yields are estimated based on similar Grignard formations.[2]
Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional)

  • Dry nitrogen or argon gas

  • All glassware must be oven-dried and cooled under an inert atmosphere.

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Initiation: Add a small crystal of iodine to the flask (optional).

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the solution to the magnesium turnings.

  • Reaction Initiation: The reaction mixture may need gentle warming with a heat gun to initiate. The disappearance of the iodine color and the onset of bubbling and/or gentle reflux indicate that the reaction has started.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours). The resulting solution of (4'-Fluorobiphenyl-3-yl)magnesium bromide will appear cloudy and greyish-brown.

Applications in Drug Development: Iron-Catalyzed Cross-Coupling

The newly formed (4'-Fluorobiphenyl-3-yl)magnesium bromide is a versatile intermediate for the synthesis of more complex molecules. A key application is its use in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Iron-catalyzed cross-coupling reactions are particularly attractive due to the low cost, low toxicity, and abundance of iron.[3]

Iron-Catalyzed Cross-Coupling with Alkyl Halides

This protocol describes the iron-catalyzed cross-coupling of (4'-Fluorobiphenyl-3-yl)magnesium bromide with an alkyl halide.

Reaction Scheme:

G reagent This compound grignard (4'-Fluorobiphenyl-3-yl)magnesium bromide reagent->grignard THF mg Mg mg->grignard product 3-Alkyl-4'-fluorobiphenyl grignard->product alkyl_halide R-X (Alkyl Halide) alkyl_halide->product catalyst FeCl3 (cat.) catalyst->product

Caption: Reaction scheme for the formation of the Grignard reagent and its subsequent iron-catalyzed cross-coupling.

Experimental Protocol: Iron-Catalyzed Cross-Coupling

This procedure is adapted from a general method for the iron-catalyzed cross-coupling of biphenyl Grignard reagents with alkyl halides.[4]

Materials:

  • Solution of (4'-Fluorobiphenyl-3-yl)magnesium bromide in THF (prepared in situ as described above)

  • Alkyl halide (e.g., 1-bromododecane)

  • Iron(III) chloride (FeCl₃)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous THF

  • 1 M Hydrochloric acid

  • Toluene

Procedure:

  • Catalyst Preparation: In a separate dry flask under an inert atmosphere, prepare a 0.1 M solution of FeCl₃ in anhydrous THF.

  • Reaction Setup: To a stirred solution of the alkyl halide (1.0 equivalent) in anhydrous THF at -5 °C, add the FeCl₃ solution (5 mol%).

  • Grignard Addition: In a separate flask, mix the prepared (4'-Fluorobiphenyl-3-yl)magnesium bromide solution (1.3 equivalents) with TMEDA (1.3 equivalents).

  • Coupling Reaction: Slowly add the Grignard reagent/TMEDA mixture to the alkyl halide/FeCl₃ solution, maintaining the temperature at -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -5 °C for 30 minutes after the addition is complete.

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with toluene.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Catalytic Cycle Workflow

The proposed catalytic cycle for the iron-catalyzed cross-coupling reaction involves the formation of a low-valent iron species, oxidative addition, transmetalation, and reductive elimination.

G Fe_III Fe(III) salt Fe_low Low-valent Fe species Fe_III->Fe_low Reduction by Grignard OxAdd Oxidative Addition Fe_low->OxAdd Transmetal Transmetalation OxAdd->Transmetal Fe(II) intermediate RedElim Reductive Elimination Transmetal->RedElim Fe(III) intermediate RedElim->Fe_low Catalyst regeneration Product R-Ar' RedElim->Product Grignard Ar'-MgBr Grignard->Transmetal AlkylHalide R-X AlkylHalide->OxAdd

Caption: Proposed catalytic cycle for the iron-catalyzed cross-coupling reaction.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential; any moisture will quench the Grignard reagent.

  • The Grignard formation is exothermic and can become vigorous. The rate of addition of the aryl halide should be carefully controlled.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • All operations should be performed in a well-ventilated fume hood.

Conclusion

The protocol outlined in this document provides a reliable method for the synthesis of (4'-Fluorobiphenyl-3-yl)magnesium bromide, a valuable intermediate in medicinal chemistry and organic synthesis. The subsequent application in an iron-catalyzed cross-coupling reaction demonstrates its utility in the construction of complex molecular architectures relevant to drug discovery. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of these reactions.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, with a specific focus on the use of 3-bromo-4'-fluorobiphenyl as an aryl halide substrate. The palladium-catalyzed olefination of this fluorinated biphenyl derivative opens avenues for the synthesis of a diverse range of complex molecules, which are of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can impart unique pharmacological and physicochemical properties to the resulting compounds.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is instrumental in the formation of substituted alkenes, often with high stereoselectivity for the trans isomer. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

For a substrate such as this compound, the Heck reaction allows for the introduction of a variety of olefinic groups at the 3-position of the biphenyl system, leading to the synthesis of novel stilbene analogues and other vinyl-substituted biphenyls. These products can serve as key intermediates in the development of new therapeutic agents and functional materials.

Key Considerations for Heck Reactions with this compound

While this compound is a suitable substrate for Heck coupling, several factors should be considered for successful reaction outcomes:

  • Catalyst System: The choice of the palladium source and the ligand is critical. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Phosphine ligands, such as triphenylphosphine (PPh₃) and tri-o-tolylphosphine, are frequently used. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.

  • Base: A base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium acetate (NaOAc), as well as organic bases such as triethylamine (Et₃N), are commonly employed.

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often used.

  • Alkene Coupling Partner: The reactivity of the alkene can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in Heck couplings.

Quantitative Data from Analogous Heck Coupling Reactions

While specific data for the Heck coupling of this compound is not extensively reported, the following table summarizes reaction conditions and yields for analogous aryl bromides, providing a valuable reference for reaction optimization.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromobiphenylStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001285
4-Bromobiphenyln-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAc (2)NMP1202492
3-BromobiphenylStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMF/H₂O1101678
4-BromoanisoleStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O80495
2-BromonaphthaleneEthyl crotonatePd EnCat® 40 (1)-NaOAc (2)DMF140163[3]

Experimental Protocols

The following are representative protocols for the Heck coupling reaction of an aryl bromide, which can be adapted for this compound.

Protocol 1: Heck Coupling of this compound with Styrene

This protocol describes a general procedure for the coupling of an aryl bromide with styrene using a palladium acetate catalyst and triphenylphosphine as a ligand.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.

  • Add styrene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(4-fluorostyryl)-1,1'-biphenyl.

Protocol 2: Phosphine-Free Heck Coupling of this compound with an Acrylate

This protocol outlines a phosphine-free method, which can be advantageous in simplifying product purification.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium on carbon (10% Pd/C)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard reaction glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.5 mmol, 1.5 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and 10% Pd/C (0.05 mmol, 5 mol%).

  • Add NMP (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction may require 12-48 hours for completion.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Visualizing the Heck Coupling Reaction

To aid in the understanding of the processes involved, the following diagrams illustrate the Heck coupling reaction mechanism and a typical experimental workflow.

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) AlkeneComplex Alkene Complex ArPd(II)(X)L2->AlkeneComplex Alkene Coordination InsertionProduct Migratory Insertion Product AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Product + HX) Product Substituted Alkene InsertionProduct->Product HX HBr InsertionProduct->HX ArX This compound (Ar-X) ArX->ArPd(II)(X)L2 Alkene Alkene (e.g., Styrene) Alkene->AlkeneComplex Base Base (e.g., Et₃N) HX->Base Neutralization

Caption: The catalytic cycle of the Heck coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Catalyst & Ligand - Solvent setup->reagents alkene_base Add Alkene & Base reagents->alkene_base reaction Heat and Stir (Monitor Progress) alkene_base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Product purification->product

Caption: A general experimental workflow for the Heck reaction.

Conclusion

The Heck coupling reaction is a versatile and reliable method for the olefination of aryl halides, including this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a wide array of substituted fluorinated biphenyls. The provided protocols and data for analogous reactions serve as a strong foundation for developing specific applications in drug discovery and materials science. As with any chemical reaction, optimization of the reaction conditions for each specific substrate and alkene combination is recommended to achieve the best possible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-4'-fluorobiphenyl Synthesis via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-4'-fluorobiphenyl. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low yield of this compound. What are the primary factors I should investigate?

Low yields in the Suzuki-Miyaura coupling for synthesizing this compound can be attributed to several factors. Key areas to focus on include the choice and quality of your catalyst and ligand, the selection of the base and solvent system, and the overall reaction conditions. For substrates like bromoanilines, the catalyst system is particularly critical. Electron-rich and sterically hindered phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), can be highly effective. Additionally, ensuring an inert atmosphere is crucial to prevent catalyst deactivation and unwanted side reactions.[1]

Q2: I am seeing a significant amount of debrominated starting material (aniline) in my reaction mixture. How can I minimize this side reaction?

The formation of a debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid. Potential sources of hydrides include the solvent, impurities in the reagents, or even the boronic acid itself. To minimize this, consider the following:

  • Choice of Base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases which might promote this side reaction.

  • Solvent System: Using a mixture of an organic solvent and water can sometimes suppress hydrodehalogenation.

  • Reagent Purity: Ensure that all your reagents, particularly the boronic acid, are of high purity and have been stored correctly to prevent degradation.[2]

Q3: Homocoupling of the 4-fluorophenylboronic acid is another major byproduct I'm observing. What are the strategies to reduce it?

Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired reaction. To mitigate this:

  • Inert Atmosphere: It is critical to thoroughly degas your solvent and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2][3]

  • Catalyst Choice: Using a Pd(0) precatalyst can be advantageous over a Pd(II) source, as it reduces the initial concentration of Pd(II) species.

  • Stoichiometry: Adding the aryl bromide in a slight excess can sometimes help to minimize the homocoupling of the boronic acid.[3]

Q4: My reaction is sluggish and does not go to completion, even with extended reaction times. What can I do to improve the reaction rate?

A sluggish reaction can often be addressed by optimizing the reaction conditions:

  • Temperature: Increasing the reaction temperature can significantly improve the reaction rate. For similar fluorinated biphenyl syntheses, temperatures around 110°C have been shown to be effective.[4]

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial. For challenging substrates, screening different bulky, electron-rich phosphine ligands can identify a more active catalytic system.[1]

  • Microwave Irradiation: If available, microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[3]

Quantitative Data on Reaction Parameter Optimization

The following table summarizes the effect of different reaction parameters on the conversion of a structurally similar substrate, 1-bromo-4-fluorobenzene, with 4-fluorophenylboronic acid. This data can serve as a valuable starting point for optimizing the synthesis of this compound.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Conversion (%)Reference
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)703~85[4]
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)708~90[4]
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95[4]
G-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1108>95[4]

Experimental Protocols

Below is a detailed experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize this compound. This protocol is a generalized procedure and may require optimization for your specific experimental setup and reagents.

Materials:

  • 3-Bromoaniline

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq.), 4-fluorophenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[2][5]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable) to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]

Visualizing Key Processes

To further aid in understanding and troubleshooting, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and a decision-making process for troubleshooting low yields.

Suzuki_Catalytic_Cycle cluster_inputs Inputs cluster_output Product A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E Ar'-B(OR)2 + Base F Reductive Elimination E->F F->A Ar-Ar' G Ar-X H Ar'-B(OR)2 I Base J Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst/Ligand C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Reaction Work-up (Quench, Extract) F->G H 8. Purification (Column Chromatography) G->H

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting_Tree Start Low Yield of This compound Check_Purity Check Reagent Purity and Inert Atmosphere Start->Check_Purity Side_Reactions Significant Side Reactions? Check_Purity->Side_Reactions Debromination Debromination? Side_Reactions->Debromination Yes Incomplete_Reaction Incomplete Reaction? Side_Reactions->Incomplete_Reaction No Homocoupling Homocoupling? Debromination->Homocoupling No Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Debromination->Optimize_Base Yes Optimize_Atmosphere Improve Degassing Use Pd(0) Precatalyst Homocoupling->Optimize_Atmosphere Yes Optimize_Conditions Optimize Conditions: - Increase Temperature - Screen Catalysts/Ligands - Consider Microwave Incomplete_Reaction->Optimize_Conditions Yes

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Synthesis of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 3-Bromo-4'-fluorobiphenyl, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 3-bromoiodobenzene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Q2: I am observing unexpected peaks in my crude NMR/GC-MS. What are the likely side products in the Suzuki-Miyaura synthesis of this compound?

A2: Several side products can form during the synthesis. The most common include:

  • Homocoupling products: 4,4'-Difluorobiphenyl (from the self-coupling of 4-fluorophenylboronic acid) and 3,3'-Dibromobiphenyl (from the self-coupling of 3-bromoiodobenzene).

  • Dehalogenation product: 3-Bromobiphenyl, formed by the reduction of 3-bromoiodobenzene where the iodine atom is replaced by a hydrogen atom.

  • Protodeboronation product: Fluorobenzene, resulting from the cleavage of the C-B bond in 4-fluorophenylboronic acid.

Q3: My reaction yield is low. What are the common causes and how can I improve it?

A3: Low yields in Suzuki-Miyaura couplings can stem from several factors:

  • Poor quality of reagents: Ensure your 4-fluorophenylboronic acid is fresh and has not degraded. Boronic acids can be susceptible to decomposition.

  • Inefficient catalyst: The choice of palladium catalyst and ligand is crucial. For this specific transformation, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand are often used.

  • Inappropriate base: The base plays a key role in the catalytic cycle. Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. The choice of base can significantly impact the yield.

  • Presence of oxygen: The catalytic cycle involves Pd(0) species which are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal temperature: The reaction temperature needs to be optimized. Typically, these reactions are run at elevated temperatures (e.g., 80-100 °C).

Q4: How can I minimize the formation of homocoupling side products?

A4: The formation of homocoupling products can be minimized by:

  • Using a high-purity palladium catalyst.

  • Thoroughly degassing the reaction mixture to remove oxygen, as its presence can promote homocoupling.

  • Controlling the stoichiometry of the reactants. Using a slight excess of the boronic acid can sometimes favor the cross-coupling reaction.

  • Optimizing the reaction temperature and time.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low or no conversion of starting materials 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature is too low. 4. Poor quality of 4-fluorophenylboronic acid.1. Use a fresh batch of palladium catalyst and ligand. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF with water). 3. Gradually increase the reaction temperature. 4. Use freshly purchased or purified 4-fluorophenylboronic acid.
Presence of significant amounts of 4,4'-Difluorobiphenyl 1. Homocoupling of 4-fluorophenylboronic acid. 2. Presence of oxygen in the reaction.1. Ensure the reaction is performed under a strict inert atmosphere. 2. Use degassed solvents. 3. Consider using a different palladium precatalyst or ligand system less prone to promoting homocoupling.
Presence of significant amounts of 3,3'-Dibromobiphenyl 1. Homocoupling of 3-bromoiodobenzene.1. Optimize the catalyst and ligand system. 2. Adjust the reaction temperature and time.
Detection of 3-Bromobiphenyl in the product mixture 1. Dehalogenation of 3-bromoiodobenzene.1. Use a milder base. 2. Lower the reaction temperature. 3. Choose a ligand that promotes reductive elimination over dehalogenation.
Difficulty in purifying the final product 1. Presence of closely eluting impurities (e.g., homocoupled products).1. Optimize column chromatography conditions (e.g., solvent gradient, silica gel type). 2. Consider recrystallization as an alternative or additional purification step.

Data Presentation

The following table summarizes typical yields and side product distribution under different reaction conditions for the Suzuki-Miyaura coupling of 3-bromoiodobenzene and 4-fluorophenylboronic acid. Please note that these are representative values and actual results may vary.

Catalyst System Base Solvent Temp (°C) Yield of this compound (%) Major Side Products (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90~75-854,4'-Difluorobiphenyl (~5-10%), 3,3'-Dibromobiphenyl (~2-5%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100~80-904,4'-Difluorobiphenyl (~3-7%), 3,3'-Dibromobiphenyl (~1-3%)
PdCl₂(dppf)Cs₂CO₃DMF/H₂O110~85-954,4'-Difluorobiphenyl (~2-5%), 3,3'-Dibromobiphenyl (~1-2%)

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

Materials:

  • 3-Bromoiodobenzene (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene and Water, in a 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoiodobenzene, 4-fluorophenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via a syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data for Potential Side Products:

  • 4,4'-Difluorobiphenyl:

    • ¹H NMR (CDCl₃): δ 7.48-7.53 (m, 4H), 7.11-7.16 (m, 4H).[1]

    • ¹³C NMR (CDCl₃): δ 162.5 (d, J=246 Hz), 136.8 (t, J=3.5 Hz), 128.8 (d, J=8.1 Hz), 115.8 (d, J=21.4 Hz).[1]

  • 3,3'-Dibromobiphenyl:

    • ¹H NMR (CDCl₃): δ 7.71 (t, J=1.8 Hz, 2H), 7.49 (ddd, J=7.9, 1.9, 1.0 Hz, 2H), 7.42 (ddd, J=7.9, 1.9, 1.0 Hz, 2H), 7.30 (t, J=7.9 Hz, 2H).

    • ¹³C NMR (CDCl₃): δ 142.9, 131.0, 130.3, 129.2, 126.1, 123.1.

  • 3-Bromobiphenyl:

    • ¹H NMR (CDCl₃): δ 7.74 (t, J = 1.8 Hz, 1H), 7.58 – 7.52 (m, 3H), 7.49 – 7.42 (m, 3H), 7.37 – 7.30 (m, 2H).[2]

    • ¹³C NMR (CDCl₃): δ 143.4, 139.7, 130.3, 130.2, 130.2, 128.9, 127.9, 127.1, 125.8, 122.9.[2]

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle for this compound pd0 Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-I) pd0->oa 3-Bromoiodobenzene tm Transmetalation (Ar-Pd(II)-Ar') oa->tm [4-F-Ph-B(OH)₃]⁻ re Reductive Elimination tm->re re->pd0 product This compound re->product

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis.

Side_Product_Formation cluster_side Formation Pathways of Common Side Products start1 4-Fluorophenyl- boronic Acid homo1 Homocoupling start1->homo1 start2 3-Bromoiodobenzene homo2 Homocoupling start2->homo2 dehalo Dehalogenation start2->dehalo prod1 4,4'-Difluorobiphenyl homo1->prod1 prod2 3,3'-Dibromobiphenyl homo2->prod2 prod3 3-Bromobiphenyl dehalo->prod3

Caption: Pathways to common side products.

Troubleshooting_Workflow cluster_flow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_reagents->start Reagents Poor check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Inertness) check_reagents->check_catalyst Reagents OK check_catalyst->start Catalyst Inactive optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_catalyst->optimize_conditions Catalyst OK optimize_conditions->start No Improvement success Improved Yield optimize_conditions->success Optimized

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from the 3-Bromo-4'-fluorobiphenyl product, a common intermediate in pharmaceutical synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from the this compound product and provides step-by-step solutions.

Problem 1: High Levels of Residual Palladium After Filtration

  • Symptoms: The filtrate containing your this compound product remains colored (typically black or dark brown), and analysis (e.g., by ICP-MS) indicates high residual palladium levels.

  • Possible Causes & Solutions:

    • Fine Palladium Particles: The palladium particles may be too fine to be captured by standard filtration methods.

      • Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or increase the thickness of the Celite® bed to 1-2 cm.[1] Pre-wetting the Celite® pad can also improve its efficiency.[1]

    • Soluble Palladium Species: The palladium may be in a soluble form (e.g., Pd(II)) and will pass through the filter.

      • Solution: Switch to a method suitable for removing soluble palladium, such as using a palladium scavenger, activated carbon, or chromatography.[1]

    • Colloidal Palladium: Colloidal palladium particles may have formed, which are difficult to filter.

      • Solution: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]

Problem 2: Low Product Yield After Scavenger Treatment

  • Symptoms: While palladium levels are low, the final yield of this compound is significantly reduced.

  • Possible Causes & Solutions:

    • Product Binding to Scavenger: Your product may have an affinity for the scavenger, leading to its removal along with the palladium.

      • Solution: Reduce the amount of scavenger used to the minimum effective quantity.[1] After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[1] Consider screening different types of scavengers, as some may have a lower affinity for your product.[1]

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for your specific reaction conditions.

      • Solution: Ensure the scavenger is compatible with your solvent system and the oxidation state of the palladium.[1] Thiol-based scavengers are generally effective for Pd(II).[1]

Problem 3: Activated Carbon Treatment is Ineffective or Reduces Yield

  • Symptoms: Residual palladium levels remain high after treatment with activated carbon, or there is a significant loss of the this compound product.

  • Possible Causes & Solutions:

    • Non-Specific Adsorption: Activated carbon can non-selectively adsorb the product along with the palladium.[2][3]

      • Solution: Optimize the loading of activated carbon by starting with a smaller amount (e.g., 1-5 wt% relative to the product) and gradually increasing it. The choice of solvent can also influence product adsorption.

    • Insufficient Contact Time: The contact time between the solution and the activated carbon may be too short for effective palladium removal.

      • Solution: Increase the stirring time of the mixture. Monitoring the palladium concentration over time can help determine the optimal duration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts after a Suzuki-Miyaura coupling to synthesize this compound?

A1: The most common methods include:

  • Filtration through Celite® or Silica Gel: Effective for removing heterogeneous (insoluble) palladium catalysts.[4]

  • Treatment with Activated Carbon: A cost-effective method for adsorbing both heterogeneous and some homogeneous palladium species, though it may lead to product loss.[5]

  • Palladium Scavengers: Solid-supported reagents with functional groups (e.g., thiols, amines) that selectively bind to palladium.[1]

  • Column Chromatography: A standard purification technique that separates the product from the catalyst and other impurities.[4]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[2]

Q2: How do I choose the right palladium removal method for my experiment?

A2: The choice depends on several factors:

  • Form of Palladium: Determine if the palladium is heterogeneous (e.g., Pd/C) or homogeneous (soluble). Filtration is suitable for heterogeneous catalysts, while scavengers or adsorbents are needed for homogeneous ones.[1]

  • Product Characteristics: Consider the solubility and stability of this compound in different solvents.

  • Desired Purity Level: For very low palladium levels (e.g., <10 ppm) required in pharmaceutical applications, a combination of methods, such as filtration followed by a scavenger treatment, is often necessary.[6]

  • Scale of the Reaction: For large-scale production, cost and ease of operation are important considerations, making methods like activated carbon treatment or crystallization more attractive.

Q3: What are the typical starting and achievable palladium levels (in ppm) for different removal methods?

A3: The efficiency of palladium removal can vary, but typical ranges are summarized in the table below.

Quantitative Data on Palladium Removal

The following table summarizes the typical efficiency of various palladium removal methods. The initial palladium concentration can be in the range of 800-5000 ppm after a Suzuki-Miyaura coupling reaction.[6][7]

MethodTypical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite®/Silica) >100Simple, inexpensive, removes bulk of heterogeneous catalyst.Ineffective for soluble or colloidal palladium.
Activated Carbon <50Cost-effective, removes various palladium species.Can lead to product loss due to non-specific adsorption.[2][3]
Palladium Scavengers (e.g., Thiol-based Silica) <10High selectivity for palladium, very low final Pd levels achievable.Higher cost compared to activated carbon.
Column Chromatography <100Purifies product from multiple impurities simultaneously.Can be time-consuming and require large solvent volumes.
Crystallization VariableCan be highly effective and scalable.Efficiency depends on the crystallization behavior of the product and impurities.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®

  • Prepare the Celite® Pad: In a Büchner funnel, place a piece of filter paper and add a 1-2 cm layer of Celite®. Gently press to create a compact bed and pre-wet with the reaction solvent.[1]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.[1]

  • Filter the Mixture: Slowly pour the diluted mixture onto the Celite® pad under gentle vacuum.

  • Wash the Pad: Wash the Celite® pad with fresh solvent to recover any remaining product.[1]

  • Collect the Filtrate: The filtrate contains the this compound product with reduced levels of heterogeneous palladium.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolve the Product: Dissolve the crude this compound in a suitable solvent.

  • Add Activated Carbon: Add 1-10 wt% of activated carbon relative to the crude product weight.

  • Stir the Mixture: Stir the suspension at room temperature for 1-18 hours.[3]

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash and Concentrate: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-functionalized Silica)

  • Select the Scavenger: Choose a scavenger that is compatible with your solvent and the expected oxidation state of the palladium.

  • Add the Scavenger: Add the recommended amount of the scavenger to the solution of your crude product.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating for the time recommended by the manufacturer (typically 1-24 hours).[1]

  • Filter: Remove the scavenger by filtration.

  • Wash and Concentrate: Wash the scavenger with fresh solvent to recover the product. Combine the filtrates and remove the solvent to yield the purified this compound.

Visualizations

Palladium_Removal_Workflow start Crude this compound (High Pd content) filtration Filtration through Celite® start->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 high_pd > 10 ppm analysis1->high_pd Unacceptable low_pd < 10 ppm analysis1->low_pd Acceptable scavenger Treatment with Palladium Scavenger analysis2 Analyze Pd Content (ICP-MS) scavenger->analysis2 activated_carbon Treatment with Activated Carbon activated_carbon->analysis2 end Purified Product (<10 ppm Pd) analysis2->end high_pd->scavenger high_pd->activated_carbon low_pd->end

Caption: A general workflow for the removal of palladium catalyst from the this compound product.

Troubleshooting_Palladium_Removal start High Residual Pd? soluble_pd Soluble Pd suspected? start->soluble_pd Yes optimize_filtration Optimize Filtration: - Finer filter - Thicker Celite® bed start->optimize_filtration No use_scavenger Use Scavenger or Activated Carbon soluble_pd->use_scavenger Yes product_loss Significant Product Loss? use_scavenger->product_loss reduce_scavenger Reduce Scavenger Amount & Wash Scavenger product_loss->reduce_scavenger Yes screen_scavengers Screen Different Scavengers product_loss->screen_scavengers Still Yes

Caption: A decision tree for troubleshooting common issues in palladium catalyst removal.

References

Preventing debromination during 3-Bromo-4'-fluorobiphenyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 3-Bromo-4'-fluorobiphenyl. A primary focus is the prevention of the common side reaction, debromination, which can lead to reduced yields and complex purification procedures.

Troubleshooting Guides

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

  • Symptoms:

    • Formation of a significant amount of 4-fluorobiphenyl as a byproduct.

    • Low yields of the desired coupled product.

    • Complex product mixtures that are difficult to purify.

  • Root Causes and Solutions: Debromination in palladium-catalyzed coupling reactions, often termed hydrodebromination, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.[1]

    Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions

    G start Debromination Observed base Change Base start->base temp Lower Temperature base->temp  Aggressive base? (e.g., alkoxides) no_change Still Issues? base->no_change No ligand Change Ligand/Catalyst temp->ligand  High temperature? (e.g., >100 °C) temp->no_change No solvent Ensure Anhydrous Conditions ligand->solvent  Inefficient reductive elimination? ligand->no_change No end Problem Resolved solvent->end  Protic impurities? (e.g., water) solvent->no_change No no_change->start

    A systematic workflow for troubleshooting debromination.

    Table 1: Influence of Reaction Parameters on Debromination in Pd-Catalyzed Cross-Coupling

ParameterCondition Promoting DebrominationRecommended Action to Minimize DebrominationRationale
Base Strong, sterically hindered bases (e.g., NaOtBu, KOtBu).[2]Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3][4]Weaker bases are less prone to generating palladium-hydride species.
Temperature High reaction temperatures (e.g., > 100 °C).[1]Lower the reaction temperature (e.g., 60-80 °C).Debromination pathways may have a higher activation energy.
Catalyst/Ligand Ligands that promote β-hydride elimination or have slow reductive elimination rates.[2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate fast reductive elimination.[5]Efficient reductive elimination outcompetes the debromination pathway.
Solvent/Reagents Presence of protic impurities (e.g., water, alcohols).[1]Use anhydrous, degassed solvents and high-purity reagents.Protic species can act as a hydride source for the formation of Pd-H.

Issue 2: Debromination during Grignard Reagent Formation or Subsequent Reactions

  • Symptoms:

    • Formation of 4-fluorobiphenyl after quenching the Grignard reagent.

    • Low yield of the desired product after reaction with an electrophile.

  • Root Causes and Solutions: Grignard reagents are highly basic and reactive.[6] Debromination can occur if the Grignard reagent is quenched by a proton source, or if side reactions like homocoupling occur.[7]

    Table 2: Troubleshooting Debromination in Grignard Reactions

IssuePotential CauseRecommended Solution
Low yield of Grignard reagent Inactive magnesium surface.Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[8]
Formation of 4-fluorobiphenyl Presence of protic impurities (water, alcohols).[9]Use flame-dried glassware and anhydrous solvents (e.g., THF, diethyl ether).[8]
Formation of biphenyl impurities Wurtz-type homocoupling.[10]Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration.

Issue 3: Debromination during Lithiation Reactions

  • Symptoms:

    • Formation of 4-fluorobiphenyl after quenching the lithiated species.

    • Incomplete reaction with the electrophile.

  • Root Causes and Solutions: Organolithium reagents are extremely strong bases and can be quenched by trace amounts of protic impurities.

    Table 3: Troubleshooting Debromination in Lithiation Reactions

IssuePotential CauseRecommended Solution
Quenching of the organolithium Protic impurities in the solvent or on glassware.[11]Use rigorously dried solvents and flame-dried glassware under an inert atmosphere.
Incomplete reaction The lithiated species is not reacting with the electrophile.Ensure the electrophile is sufficiently reactive and added at an appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with this compound?

A1: The carbon-bromine bond is susceptible to cleavage under certain conditions.[12] In palladium-catalyzed reactions, the formation of palladium-hydride species can lead to the replacement of the bromine atom with a hydrogen atom (hydrodebromination).[1] Reductive environments, such as those present during Grignard reagent formation or lithiation, can also lead to debromination if a proton source is available.

Q2: How do the electronic properties of this compound affect debromination?

A2: The fluorine atom is electron-withdrawing, which can influence the reactivity of the C-Br bond. While this doesn't directly weaken the bond, it can affect the rates of the desired reaction versus the debromination side reaction in palladium catalysis.

Q3: I'm observing significant debromination in my Suzuki-Miyaura coupling. What is the first thing I should change?

A3: The first parameters to investigate are the base and the temperature. Strong bases, especially alkoxides, can promote the formation of hydride species that lead to debromination. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[3][4] Simultaneously, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway.[1]

Q4: Can the choice of palladium catalyst and ligand influence the extent of debromination?

A4: Absolutely. The choice of ligand is critical.[2] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often used to promote the desired reductive elimination step in the catalytic cycle, which outcompetes the hydrodebromination pathway.[5] Catalyst systems that lead to slow reductive elimination are more prone to debromination.

Q5: How can I confirm that the byproduct I'm seeing is indeed the debrominated product, 4-fluorobiphenyl?

A5: The most definitive way to identify the byproduct is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by isolating the impurity and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the retention time (in GC) or the mass spectrum with an authentic sample of 4-fluorobiphenyl will confirm its identity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a general starting point for the coupling of this compound with an arylboronic acid, designed to minimize debromination.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (4:1)

    • Schlenk flask or reaction vial with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine reactants and base b Add Pd catalyst a->b c Inert atmosphere b->c d Add degassed solvent c->d e Heat to 80-90 °C d->e f Monitor by TLC/LC-MS e->f g Cool and dilute f->g h Aqueous wash g->h i Dry and concentrate h->i j Column chromatography i->j

    General workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol provides a general method for the amination of this compound.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed toluene

    • Schlenk tube with stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

    • Add this compound and the amine.

    • Seal the tube, evacuate, and backfill with inert gas (repeat three times).

    • Add degassed toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Dilute with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography.

    G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br AmineCoord Amine Coordination (R2NH) OA->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot RE Reductive Elimination Deprot->RE RE->Pd0 Regeneration Product Ar-NR2 RE->Product

    Simplified Buchwald-Hartwig amination cycle.

References

Technical Support Center: Purification of 3-Bromo-4'-fluorobiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 3-Bromo-4'-fluorobiphenyl through recrystallization. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Understanding the Importance of Purity

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its purity is critical as impurities can lead to undesired side reactions, lower yields of the final product, and potential toxicity. Recrystallization is a powerful technique to enhance the purity of this compound by separating it from byproducts and unreacted starting materials from its synthesis, which is commonly achieved via a Suzuki-Miyaura coupling reaction.

Experimental Protocols

A successful recrystallization relies on the selection of an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Recommended Solvent Systems

Finding the ideal solvent is crucial for effective purification and maximizing yield. The following table provides guidance on solvent selection for the recrystallization of this compound. Due to the limited availability of precise quantitative solubility data for this compound, the information below is based on the general solubility characteristics of halogenated biphenyls and the principle of "like dissolves like".[1][2] It is highly recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.

Solvent SystemSuitability at Elevated Temperature (e.g., Boiling Point)Suitability at Low Temperature (e.g., 0-4 °C)Rationale & Comments
Single Solvents
IsopropanolGood solubilityLow to moderate solubilityA good starting point for single-solvent recrystallization. Provides a good balance of solubility characteristics.
Ethanol/MethanolHigh solubilityModerate solubilityMay result in lower yields due to significant solubility at low temperatures.[3] Best for highly impure samples where a significant portion of impurities needs to be removed.
Ethyl AcetateHigh solubilityModerate to high solubilitySimilar to ethanol/methanol, may lead to lower recovery. Can be a good solvent for initial dissolution before adding an anti-solvent.[4]
TolueneHigh solubilityLow solubilityAn effective solvent for recrystallization, though its higher boiling point requires careful handling.
Solvent/Anti-Solvent Systems
Toluene/Heptane or HexaneHigh solubility (in Toluene)Very low solubility (in Heptane/Hexane)A common and effective system. Dissolve the compound in a minimal amount of hot toluene, then slowly add heptane or hexane until turbidity persists. Reheat to dissolve and then cool slowly.
Ethyl Acetate/Heptane or HexaneHigh solubility (in Ethyl Acetate)Very low solubility (in Heptane/Hexane)Another excellent choice for a binary solvent system. The polarity difference between the two solvents allows for fine-tuning of the crystallization process.
Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on the table above and preliminary tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If using a solvent system, dissolve the compound in the "good" solvent first.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide provides solutions to frequently encountered problems.

IssuePossible Cause(s)Troubleshooting Steps
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is not sufficiently saturated.- Evaporate excess solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[6] - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound.[5]
Oiling Out - The compound's melting point is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and cool slowly.[6][7] - Use a lower boiling point solvent: Select a solvent with a boiling point below the melting point of your compound. - Slower cooling: Insulate the flask to ensure a very slow cooling rate.
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with solvent that was not ice-cold.- Recover from mother liquor: Concentrate the filtrate by evaporation and cool to obtain a second crop of crystals. Note that this crop may be less pure. - Preheat filtration apparatus: Ensure the funnel and filter paper are hot to prevent the product from crystallizing out prematurely. - Use ice-cold solvent for washing: Always use a minimal amount of ice-cold solvent for washing the collected crystals.[5]
Colored Impurities in Crystals - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the surface of the crystals.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - Perform a second recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample synthesized via Suzuki-Miyaura coupling?

A1: Common impurities from a Suzuki-Miyaura coupling reaction include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-difluorobiphenyl or 3,3'-dibromobiphenyl).[8]

  • Unreacted starting materials: Residual 3-bromoiodobenzene (or similar halide) and 4-fluorophenylboronic acid.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the reaction.

  • Byproducts from boronic acid decomposition: Phenols can be formed from the oxidation of the boronic acid.[8]

Q2: How can I tell if my recrystallization was successful?

A2: Several indicators can help you assess the success of your recrystallization:

  • Melting Point: A pure compound will have a sharp melting point range (typically <1-2 °C). An impure compound will melt over a broader and lower temperature range.

  • Appearance: Pure this compound should be a white to off-white crystalline solid. The presence of color may indicate impurities.

  • Chromatography (TLC/GC/HPLC): Comparing the chromatogram of the crude material with the recrystallized product will show a reduction or elimination of impurity peaks.

Q3: Is it possible to recover the product that remains in the mother liquor?

A3: Yes, it is often possible to recover more product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to induce further crystallization. However, this "second crop" of crystals is typically less pure than the first and may require a separate recrystallization.[6]

Q4: My crystals are very fine and powder-like. How can I obtain larger crystals?

A4: The formation of very small crystals is often a result of rapid cooling. To obtain larger crystals, which are generally purer, ensure the solution cools as slowly as possible. You can achieve this by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature gradually.

Visualizing the Workflow

To aid in understanding the experimental and troubleshooting processes, the following diagrams illustrate the key workflows.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if insolubles present) Dissolve->Hot_Filtration Cool_Slowly Slow Cooling to Room Temperature Hot_Filtration->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Ice-Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting guide for common recrystallization issues.

References

Troubleshooting low conversion in 3-Bromo-4'-fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the synthesis of 3-Bromo-4'-fluorobiphenyl, primarily via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction for the synthesis of this compound is showing very low conversion to the desired product. What are the most likely causes?

Answer:

Low conversion in the Suzuki-Miyaura coupling for this specific synthesis can stem from several factors. The most common culprits are related to the catalyst system, reaction conditions, and reagent quality. Key areas to investigate include:

  • Inactive Catalyst: The Pd(0) catalytic species may not be forming or is being deactivated. This can be due to the presence of oxygen or impurities.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal for this specific substrate combination.

  • Reagent Degradation: The boronic acid reagent is susceptible to degradation, particularly protodeboronation.

  • Side Reactions: Undesired reactions such as dehalogenation of the aryl bromide or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[1][2][3]

To systematically troubleshoot, it is recommended to follow a logical workflow to identify the root cause of the low conversion.

G start Low Conversion Observed catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Assess Reagent Quality start->reagents troubleshoot_catalyst Troubleshoot Catalyst Issues catalyst->troubleshoot_catalyst troubleshoot_conditions Optimize Conditions conditions->troubleshoot_conditions troubleshoot_reagents Address Reagent Instability reagents->troubleshoot_reagents solution Improved Conversion troubleshoot_catalyst->solution troubleshoot_conditions->solution troubleshoot_reagents->solution G cluster_bases Bases cluster_solvents Solvents K2CO3 K₂CO₃ Dioxane Dioxane K2CO3->Dioxane Toluene Toluene K2CO3->Toluene THF_H2O THF/H₂O K2CO3->THF_H2O Cs2CO3 Cs₂CO₃ Cs2CO3->Dioxane Cs2CO3->Toluene Cs2CO3->THF_H2O K3PO4 K₃PO₄ K3PO4->Dioxane K3PO4->Toluene K3PO4->THF_H2O

References

Managing temperature control in large-scale 3-Bromo-4'-fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the large-scale synthesis of 3-Bromo-4'-fluorobiphenyl. The information is tailored for researchers, scientists, and drug development professionals to address common challenges, particularly those related to temperature control.

Troubleshooting Guide

Unstable reaction temperatures, low yields, and impurity formation are common hurdles in scaling up the synthesis of this compound. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Poor or No Reaction Initiation

Possible Cause Troubleshooting Steps
Low Reaction Temperature Gradually increase the temperature in 5-10°C increments. For Suzuki-Miyaura coupling, the optimal temperature is often between 80°C and 110°C.[1] For Grignard reagent formation, gentle warming may be necessary for initiation.[2]
Catalyst Inactivity (Suzuki-Miyaura) - Ensure the palladium catalyst is properly activated. - Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity.[1] - Verify the catalyst loading is sufficient.
Ineffective Base (Suzuki-Miyaura) - Switch to a stronger or more soluble base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1] - Ensure the base is finely powdered and well-dispersed.
Wet Solvents or Reagents (Grignard) - Use anhydrous solvents and dry all glassware thoroughly. - Ensure starting materials are free of moisture.

Issue 2: Low Product Yield

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature - For Suzuki-Miyaura coupling, systematically vary the temperature (e.g., 80°C, 90°C, 100°C, 110°C) to find the optimal point for conversion.[1] - For Grignard cross-coupling, maintain a low temperature (e.g., -5°C to 5°C) during the coupling step to improve selectivity.[1]
Incomplete Reaction - Increase the reaction time. - Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion.
Side Reactions - Optimize the stoichiometry of reactants. - For Grignard reactions, slow, controlled addition of the Grignard reagent to the aryl halide can minimize side product formation.[1]

Issue 3: High Levels of Impurities

Possible Cause Troubleshooting Steps
Homocoupling Side Products - Grignard Coupling: Maintain a low reaction temperature and control the addition rate of the Grignard reagent.[1] - Suzuki-Miyaura Coupling: Optimize the reactant stoichiometry, as an excess of boronic acid can lead to homocoupling.[1]
Protodeboronation (Suzuki-Miyaura) - This side reaction is often base-catalyzed and temperature-sensitive.[1] - Use anhydrous solvents and reagents. - Consider a milder base or a two-phase solvent system.[1] - Minimize the reaction time at elevated temperatures.[1]
Thermal Degradation - Lower the reaction temperature. - Ensure even heat distribution throughout the reactor.

Issue 4: Exothermic Runaway Reaction

Possible Cause Troubleshooting Steps
Poor Heat Dissipation in Large Reactors - Improve the efficiency of the heat exchange system.[3] - Use a reactor with a higher surface area-to-volume ratio.[4] - Implement a process control system to automatically adjust cooling based on real-time temperature monitoring.[5]
Rate of Reagent Addition is Too High - Reduce the addition rate of the limiting reagent. - Use a programmable syringe pump for precise and controlled addition.
Inadequate Cooling Capacity - Ensure the cooling system is appropriately sized for the scale of the reaction. - Consider using a more efficient cooling fluid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical temperature control points during the large-scale synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most critical temperature to control is during the coupling reaction itself. The reaction is typically heated to between 80°C and 110°C to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to side reactions like protodeboronation and decomposition of the catalyst or reactants, which will lower the yield and purity.[1] Therefore, it is crucial to identify the optimal temperature that provides a good balance between reaction rate and selectivity.

Q2: How can I monitor the internal temperature of a large-scale reactor accurately?

A2: For large-scale reactors, it is recommended to use multiple temperature probes, such as Resistance Temperature Detectors (RTDs) or thermocouples, placed at different locations within the reactor to get a comprehensive temperature profile.[5][6] This helps in detecting any localized hotspots. Distributed Temperature Sensing (DTS) systems with fiber-optic sensors can also be used for continuous temperature monitoring across the entire reactor surface.[7]

Q3: What are the signs of a potential thermal runaway reaction, and what immediate actions should be taken?

A3: Signs of a potential thermal runaway include a rapid, uncontrolled increase in the reactor temperature, a significant rise in pressure, and an increased rate of off-gassing.[8][9] If a thermal runaway is suspected, immediate actions should include:

  • Stopping the addition of any further reagents.

  • Maximizing cooling to the reactor.

  • If available, activating an emergency quenching system to rapidly cool and dilute the reaction mixture.[5]

Q4: For a Grignard-based synthesis, how does temperature affect the formation of the Grignard reagent and the subsequent coupling reaction?

A4: The formation of the Grignard reagent is an exothermic reaction that often requires a small amount of heat to initiate but then needs to be cooled to maintain a steady rate. The subsequent coupling reaction is highly sensitive to temperature. Higher temperatures can favor the formation of side products like homocoupled biphenyls. Therefore, the coupling step is often carried out at low temperatures (e.g., -5°C to 5°C) to maximize the yield of the desired product.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound based on common methods for similar compounds.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: In a large, inert-atmosphere reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 3-bromo-4-fluoroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, inert-atmosphere reactor, place magnesium turnings (1.1 eq.). Add a small amount of a suitable anhydrous solvent like THF. Add a small portion of 1-bromo-4-fluorobenzene (1.0 eq.) to initiate the reaction. Once initiated, add the remaining 1-bromo-4-fluorobenzene dropwise to maintain a gentle reflux.

  • Coupling Reaction: In a separate reactor, prepare a solution of the second coupling partner (e.g., a suitable aryl halide) and a palladium or nickel catalyst in an anhydrous solvent. Cool this mixture to a low temperature (e.g., 0°C).

  • Addition: Slowly add the prepared Grignard reagent to the cooled catalyst mixture. Maintain the low temperature throughout the addition to minimize side reactions.

  • Workup and Purification: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify as described in the Suzuki-Miyaura protocol.

Data Presentation

Table 1: Illustrative Effect of Temperature on Yield in Suzuki-Miyaura Coupling

Temperature (°C)Reaction Time (h)Conversion (%)Yield of this compound (%)
70126558
80108578
9089892
1008>9989 (slight increase in impurities)
1106>9982 (significant increase in impurities)

Note: This data is illustrative and based on general trends observed for Suzuki-Miyaura reactions of similar compounds.

Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-bromo-4-fluoroaniline - Phenylboronic acid - Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to 80-110°C with Stirring catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Column Chromatography extract->purify troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp->check_time increase_time Increase Reaction Time check_time->increase_time No check_impurities High Level of Impurities? check_time->check_impurities Yes increase_time->check_impurities optimize_conditions Optimize Stoichiometry and Addition Rate check_impurities->optimize_conditions Yes end Yield Improved check_impurities->end No optimize_conditions->end

References

Impact of base selection on the efficiency of 3-Bromo-4'-fluorobiphenyl coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of base selection on the efficiency of Suzuki-Miyaura coupling reactions involving 3-Bromo-4'-fluorobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is critical for the transmetalation step, which is often the rate-determining part of the catalytic cycle.[1] Its main function is to activate the organoboron compound (e.g., a boronic acid) by forming a more nucleophilic boronate "ate" complex.[1][2] This increased nucleophilicity facilitates the transfer of the organic group from the boron atom to the palladium center, thereby driving the catalytic cycle forward.[2] In the absence of a base, the transmetalation step typically does not occur.[3]

Q2: What are the most common types of bases used for this coupling reaction?

A2: A variety of bases can be used, with the most common being inorganic bases. These include carbonates (e.g., sodium carbonate - Na₂CO₃, potassium carbonate - K₂CO₃, cesium carbonate - Cs₂CO₃), phosphates (e.g., potassium phosphate - K₃PO₄), and hydroxides (e.g., sodium hydroxide - NaOH).[2][3] Fluorides, such as potassium fluoride (KF), are also used, particularly when the substrates contain base-sensitive functional groups.[4]

Q3: How does the strength of the base affect the reaction?

A3: The strength and nature of the base can significantly influence the reaction's efficiency. A stronger base can accelerate the formation of the reactive boronate species, potentially leading to faster reaction rates. However, very strong bases may also promote undesirable side reactions, such as protodeboronation (cleavage of the C-B bond) of the boronic acid or degradation of sensitive substrates.[5][6] The optimal base choice often represents a balance between achieving a sufficient reaction rate and minimizing side product formation.

Troubleshooting Guide

Problem 1: Low or no yield of the desired 4-fluoro-3'-biphenyl derivative.

  • Q: My reaction is not proceeding, or the yield is very poor. Could the base be the issue?

    • A: Yes, improper base selection is a common cause of low yield. The base may be too weak to activate the boronic acid effectively, or it may have poor solubility in the chosen solvent system.

    • Troubleshooting Steps:

      • Increase Basicity: If you are using a mild base like sodium carbonate (Na₂CO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][7]

      • Improve Solubility: Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in many organic solvents.[2]

      • Check Base Quality: Ensure the base is anhydrous and has not been contaminated, as moisture can interfere with the reaction. For some reactions, activating the base by heating before use can be beneficial.[8]

      • Solvent System: The combination of base and solvent is crucial. Many Suzuki reactions perform well in a biphasic mixture, such as Toluene/Water or THF/Water, which helps to dissolve both the organic substrates and the inorganic base.[3][8]

Problem 2: Significant formation of side products.

  • Q: I'm observing a lot of homo-coupling (biphenyl from the boronic acid) and/or protodeboronation (boronic acid is consumed without coupling). How can I minimize this?

    • A: These side reactions are often promoted by the base and reaction conditions. Protodeboronation, where the boronic acid reacts with a proton source to cleave the C-B bond, can be a major issue.[5][6]

    • Troubleshooting Steps:

      • Use a Milder Base: If you suspect the base is too harsh, consider using a milder option. For substrates with sensitive functional groups, powdered potassium fluoride (KF) can be an effective choice.[4]

      • Control Stoichiometry: Ensure you are using the correct stoichiometry. An excess of the boronic acid can sometimes lead to increased homo-coupling. Conversely, adding the aryl halide (this compound) in slight excess can sometimes reduce it.[5]

      • Lower the Temperature: High temperatures can accelerate side reactions.[9] Try running the reaction at a lower temperature (e.g., 80°C instead of 110°C) for a longer period.

      • Degas Thoroughly: Oxygen can interfere with the catalyst. Ensure the reaction mixture is thoroughly purged with an inert gas (Nitrogen or Argon) before heating.[10]

Comparative Data: Common Bases in Suzuki-Miyaura Coupling

The selection of a base is highly dependent on the specific substrates, catalyst, and solvent system. The table below summarizes the properties and typical applications of commonly used bases.

BaseFormulaRelative StrengthCommon SolventsAdvantagesConsiderations
Sodium CarbonateNa₂CO₃ModerateToluene/H₂O, EtOH/H₂O, DMFInexpensive, widely available, effective for many standard couplings.[7][11]Can be less effective for more challenging or sterically hindered substrates.
Potassium CarbonateK₂CO₃Moderate-StrongToluene/H₂O, Dioxane/H₂O, THF/H₂OGenerally more effective than Na₂CO₃. A good starting point for optimization.[8]Moderate solubility in some organic solvents.
Cesium CarbonateCs₂CO₃StrongDioxane, Toluene, THF, DMFHigh solubility in organic solvents, often successful when other bases fail.[2]More expensive, can be highly reactive.
Potassium PhosphateK₃PO₄StrongToluene, Dioxane, THFVery effective for difficult couplings, including those with aryl chlorides.[2]Can be highly basic, potentially causing issues with sensitive substrates.
Potassium FluorideKFMildTHF, Toluene (often anhydrous)Ideal for substrates with base-labile groups (e.g., esters).[4]Less basic, may lead to slower reaction rates compared to carbonates or phosphates.

Detailed Experimental Protocol

This protocol provides a general procedure for screening different bases in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Setup: To a Schlenk flask, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

Visual Guides

The following diagrams illustrate key concepts related to the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar¹-Pd(II)L₂-X (X = Br) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar¹-Pd(II)L₂-Ar² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X (this compound) ar1x->oxidative_addition ar2b Ar²-B(OH)₂ + Base ar2b->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Is the base strong enough? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Switch to a stronger base (e.g., Na₂CO₃ → K₃PO₄) q1->a1_no No q2 Is the base soluble in the solvent? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Change solvent system (e.g., add water) or use a more soluble base (e.g., Cs₂CO₃) q2->a2_no No q3 Are side reactions (protodeboronation) observed? a2_yes->q3 a3_yes Action: Use a milder base (e.g., KF) and/or lower reaction temperature q3->a3_yes Yes a3_no Consider other factors: - Catalyst activity - Reagent purity - Reaction time/temp q3->a3_no No

Caption: Troubleshooting workflow for low yield based on base selection.

References

Solvent effects on the rate of 3-Bromo-4'-fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4'-fluorobiphenyl, with a specific focus on the impact of solvent choice on reaction rates and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The solvent is a critical parameter in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its primary roles include:

  • Solubilizing Reagents: Ensuring that the aryl halide, boronic acid, base, and catalyst are sufficiently dissolved to participate in the reaction.[2]

  • Stabilizing Catalytic Species: Solvents can coordinate with the palladium catalyst, influencing its stability and activity.[3]

  • Modulating Reactivity: The solvent can affect the reactivity of the boronic acid and the base.[3] In Suzuki reactions, the solvent can act as a nucleophile (especially when water is a co-solvent) and interact with the catalyst or the arylboronic acid during the crucial transmetalation step.[2]

  • Influencing Reaction Rate and Selectivity: The choice of solvent can significantly impact the rate of the reaction and the formation of byproducts.[1][3] Polar aprotic solvents are often used for these reasons.[2]

Q2: How does solvent polarity affect the reaction rate?

A2: Solvent polarity can influence the stability of intermediates and transition states in the catalytic cycle.[2] For Suzuki-Miyaura couplings, polar solvents can stabilize polar intermediates, potentially accelerating key steps like oxidative addition and transmetalation.[2] However, the relationship is not always straightforward, and selectivity does not necessarily trend with the solvent's dielectric constant.[3][4] A mixture of a polar aprotic solvent (like dioxane or THF) with water is a common system, as water can aid in the dissolution of the base and facilitate the transmetalation step.[5][6]

Q3: Why is degassing the solvent and maintaining an inert atmosphere crucial?

A3: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen.[5] Oxygen can deactivate the catalyst, leading to a stalled reaction or significantly lower yields.[5] Similarly, phosphine ligands, which are commonly used, can be oxidized.[5] Therefore, using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the experiment is critical for success.[5]

Troubleshooting Guide

Q4: My reaction is very slow or has stalled completely. What should I investigate first regarding the solvent?

A4: If your reaction is proceeding slower than expected, consider the following solvent-related issues:

  • Solvent Purity and Water Content: Ensure your solvent is anhydrous and properly degassed. The presence of oxygen can kill the catalyst.[5] For reactions requiring anhydrous conditions, even trace amounts of water can be detrimental, while for others, a specific amount of water as a co-solvent is necessary.

  • Solvent Choice: The chosen solvent may not be optimal for your specific substrate combination. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in a mixture with water, are common starting points.[5] If solubility is an issue, switching to a different solvent system may be necessary.[7]

  • Solvent Contaminants: Traces of impurities in the solvent can poison the palladium catalyst.[8] For example, precursors of THF like 2,3-dihydrofuran can significantly decrease the reaction rate.[8] Using high-purity solvents is essential for robust and reproducible results.[8]

Q5: I am observing a low yield of this compound and significant byproduct formation. How can the solvent contribute to this?

A5: Low yields are often linked to side reactions. The solvent system can influence the prevalence of these byproducts:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[5] This is particularly problematic with electron-deficient boronic acids.[5] The choice of base and solvent system can mitigate this. Using milder bases like K₃PO₄ or KF can be beneficial.[5][7] The reaction rate in your desired coupling should be faster than the rate of protodeboronation.

  • Homocoupling: The formation of biphenyl from the coupling of two boronic acid molecules can also reduce the yield of the desired cross-coupled product. The solvent can influence the relative rates of cross-coupling versus homocoupling.

  • Solubility Issues: If the product precipitates out of the solution prematurely, it can coat the catalyst surface and inhibit its activity. Changing the solvent or solvent mixture to improve the solubility of all species throughout the reaction can resolve this.

Data Presentation

The selection of a solvent system significantly affects the synthesis of this compound. The following table provides representative data on how reaction time and yield can vary with different solvents for a model Suzuki-Miyaura coupling reaction.

Table 1: Effect of Solvent on the Synthesis of this compound *

Solvent System (v/v)Temperature (°C)Reaction Time (h)Yield (%)
1,4-Dioxane / H₂O (4:1)90692
Toluene / H₂O (4:1)90885
THF / H₂O (4:1)80888
DMF100475
2-Propanol / H₂O (1:1)801265

*Data is illustrative and based on general trends in Suzuki-Miyaura cross-coupling reactions. Optimal conditions may vary based on specific substrates, catalyst, ligand, and base used.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromophenylboronic acid with 1-fluoro-4-iodobenzene.

Materials:

  • 3-Bromophenylboronic acid (1.2 equivalents)

  • 1-Fluoro-4-iodobenzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-iodobenzene, 3-bromophenylboronic acid, and potassium carbonate.

  • Purging: Seal the flask and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[5]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.[5]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification p1 Weigh Reactants: Aryl Halide, Boronic Acid, Base r1 Combine Solid Reagents in Flame-Dried Flask p1->r1 p2 Prepare Degassed Solvent System r4 Add Degassed Solvent p2->r4 r2 Purge with Inert Gas (e.g., Argon) r1->r2 r3 Add Catalyst & Ligand r2->r3 r3->r4 r5 Heat to Reaction Temperature with Vigorous Stirring r4->r5 r6 Monitor Reaction (TLC / GC) r5->r6 w1 Cool to Room Temperature r6->w1 w2 Quench and Extract with Organic Solvent w1->w2 w3 Wash Organic Layer (Water, Brine) w2->w3 w4 Dry and Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: Experimental workflow for this compound synthesis.

G start Start: Low or No Yield q1 Are Starting Materials Consumed (TLC/GC)? start->q1 a1_yes Check Workup/Purification. Is product volatile or water-soluble? q1->a1_yes Yes a1_no Reaction Failed or Stalled q1->a1_no No q2 Was an Inert Atmosphere Maintained? a1_no->q2 a2_yes Check Reagent Quality q2->a2_yes Yes a2_no Improve Degassing/Inert Gas Technique. Re-run experiment. q2->a2_no No q3 Catalyst/Ligand fresh? Boronic Acid pure? Base anhydrous? a2_yes->q3 a3_yes Optimize Conditions q3->a3_yes Yes a3_no Use Fresh/Purified Reagents. Re-run experiment. q3->a3_no No q4 Is the Solvent System Appropriate? Check Solubility. a3_yes->q4 a4_yes Consider Higher Temperature, Different Base, or Different Catalyst/Ligand System. q4->a4_yes Yes a4_no Try Alternative Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O). Re-run experiment. q4->a4_no No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Minimizing homocoupling of boronic acid in 3-Bromo-4'-fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of Boronic Acid in 3-Bromo-4'-fluorobiphenyl Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts during the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This guide provides a systematic approach to identifying and resolving common issues leading to the undesired formation of symmetrical biaryl impurities from boronic acid homocoupling.

Problem Potential Cause Troubleshooting Strategy
High Levels of Homocoupling Product Detected Presence of dissolved oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3]Action: Rigorously degas all solvents and the reaction mixture prior to adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1][3]
Use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). Pd(II) species can directly react with the boronic acid, leading to homocoupling before the catalytic cycle begins.[2][4]Action 1: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Action 2: If using a Pd(II) source, incorporate a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the in-situ reduction to Pd(0).[1]
Suboptimal choice of base, solvent, or ligand. The interplay between these components is crucial for an efficient catalytic cycle and can influence the rate of competing side reactions.Action: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., Dioxane/water, Toluene/water), and ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific substrates.[1]
Instability of the boronic acid. Some boronic acids are prone to decomposition or protodeboronation, which can be exacerbated by certain reaction conditions.Action: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates. These reagents can provide a slow, controlled release of the boronic acid, potentially reducing side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in the synthesis of this compound?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid (in this case, 4-fluorophenylboronic acid) react with each other to form a symmetrical biaryl (4,4'-difluorobiphenyl). This is problematic as it consumes the boronic acid, reduces the yield of the desired this compound, and introduces an impurity that can be difficult to separate during purification.[2]

Q2: How does the choice of palladium catalyst influence the formation of the homocoupling byproduct?

A2: The oxidation state of the palladium catalyst is a critical factor. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it can directly enter the catalytic cycle.[1] Pd(II) precatalysts, like palladium(II) acetate (Pd(OAc)₂), require an initial reduction to the active Pd(0) state. This reduction can sometimes be mediated by the boronic acid itself, leading to homocoupling as a byproduct.[4]

Q3: What role does the base play in minimizing homocoupling?

A3: The base is essential for activating the boronic acid for the transmetalation step. However, the strength and nature of the base can also influence side reactions. A base that is too strong or poorly soluble can lead to decomposition of reactants or hinder the desired catalytic turnover, potentially favoring side reactions like homocoupling. Therefore, screening bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended to find the optimal balance for the synthesis of this compound.

Q4: Can the purity of my reagents affect the level of homocoupling?

A4: Absolutely. Impurities in the boronic acid or aryl halide can interfere with the catalytic cycle. More importantly, the presence of oxygen, often introduced through non-degassed solvents or a poor inert atmosphere, is a primary driver of homocoupling.[1][2][3] Always use high-purity reagents and ensure all components of the reaction are rigorously deoxygenated.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on product yield and homocoupling byproduct formation in the synthesis of fluorinated biphenyls, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Palladium Source on Product Yield and Homocoupling

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling (%)
Pd(OAc)₂ (2%)SPhosK₃PO₄Toluene/H₂O10012~75~15-20
Pd(PPh₃)₄ (2%)-K₂CO₃Dioxane/H₂O9012~85-90<5
Pd₂(dba)₃ (1%)XPhosCs₂CO₃THF/H₂O808>90<3

Note: The data presented are representative values based on literature for similar Suzuki-Miyaura cross-coupling reactions of fluorinated aryl compounds and are intended for comparative purposes.

Table 2: Influence of Base and Solvent on Reaction Efficiency

CatalystLigandBaseSolventTemp (°C)Time (h)Product Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901288
Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O901092
Pd(PPh₃)₄-K₃PO₄Toluene/H₂O1001285
Pd(PPh₃)₄-K₂CO₃THF/H₂O801682

Note: The data presented are representative values based on literature for similar Suzuki-Miyaura cross-coupling reactions and are intended for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Synthesis of this compound

This protocol is optimized to suppress the formation of the homocoupling byproduct.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Use anhydrous and deoxygenated solvents. To deoxygenate, sparge the solvent with Argon or Nitrogen for at least 30 minutes.

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromophenylboronic acid (1.0 equiv), 4-fluoro-1-iodobenzene (or 4-fluorobromobenzene) (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with inert gas three times.

3. Addition of Catalyst and Solvent:

  • Under a positive flow of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via a syringe.

4. Reaction Execution:

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Pathway cluster_0 Desired Catalytic Cycle cluster_1 Homocoupling Side Reaction Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Pd(0)->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Ar'B(OH)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Pd(0)_side Pd(0) Oxidation Pd(II) Pd(0)_side->Oxidation O2 Homocoupling_Event Homocoupling (Ar'-Ar') Oxidation->Homocoupling_Event 2 x Ar'B(OH)2 Homocoupling_Event->Pd(0)_side Pd(0) Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Is the reaction under strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reagents. Check_Atmosphere->Degas No Check_Catalyst What is the Palladium precatalyst? Check_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Use_Pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4). Check_Catalyst->Use_Pd0 Pd(II) Add_Reducer Action: Add a mild reducing agent (e.g., potassium formate). Check_Catalyst->Add_Reducer Pd(II) Optimize_Conditions Action: Screen bases, solvents, and ligands. Check_Catalyst->Optimize_Conditions Pd(0) Use_Pd0->Optimize_Conditions Add_Reducer->Optimize_Conditions End Homocoupling Minimized Optimize_Conditions->End

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-4'-fluorobiphenyl. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative assessment against structurally related biphenyl analogues. The data herein, including predicted values for the target compound and experimental data for its alternatives, offers a robust framework for structural elucidation and purity assessment.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected alternative compounds. The data for this compound is predicted, while the data for the comparative compounds is based on experimental values. This comparison highlights the influence of substituent position and electronics on the chemical shifts of the biphenyl scaffold.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted) H-27.75dJ = 1.81H
H-47.50ddJ = 8.0, 1.81H
H-57.35dJ = 8.01H
H-67.60dJ = 8.01H
H-2', H-6'7.55m2H
H-3', H-5'7.15m2H
4-Bromo-4'-fluorobiphenyl Aromatic7.45-7.65m8H
3-Bromobiphenyl H-27.70tJ = 1.81H
Aromatic7.23-7.55m8H
4-Fluorobiphenyl Aromatic7.10-7.55m9H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted) C-1142.5
C-2130.5
C-3122.0
C-4133.0
C-5126.0
C-6130.0
C-1'136.0 (d, J=3.3 Hz)
C-2', C-6'128.5 (d, J=8.1 Hz)
C-3', C-5'115.5 (d, J=21.4 Hz)
C-4'162.5 (d, J=245.5 Hz)
4-Bromo-4'-fluorobiphenyl Aromatic115.8 (d, J=21.6 Hz), 121.6, 128.8 (d, J=8.2 Hz), 132.0, 137.2, 140.1
3-Bromobiphenyl Aromatic122.9, 125.8, 127.3, 128.4, 129.1, 130.3, 130.4, 131.3, 140.2, 143.2
4-Fluorobiphenyl Aromatic115.7 (d, J=21.5 Hz), 127.2, 128.9, 129.0 (d, J=8.0 Hz), 137.5, 162.6 (d, J=245.0 Hz)

Experimental Protocol: NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

3. Data Acquisition:

  • ¹H NMR:

    • Tune and match the probe for the proton frequency.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Tune and match the probe for the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A spectral width of 200-250 ppm is common.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical steps involved in the NMR characterization of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase Correction G->H I Chemical Shift Calibration H->I J Analyze Chemical Shifts I->J K Analyze Multiplicity and Coupling Constants (1H) I->K L Integrate Peaks (1H) I->L M Structure Elucidation J->M K->M L->M

Caption: Logical workflow for NMR sample preparation, data acquisition, processing, and analysis.

Mass Spectrometry Analysis: A Comparative Guide to 3-Bromo-4'-fluorobiphenyl and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 3-Bromo-4'-fluorobiphenyl and a structurally similar alternative, 4-Bromobiphenyl. The information presented herein is intended to aid researchers in the identification and characterization of these compounds in complex matrices. This document includes a summary of key fragmentation data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and a visualization of the fragmentation pathway.

Data Presentation: Comparison of Mass Spectrometric Data

The following table summarizes the key quantitative data obtained from the electron ionization mass spectra of this compound and the alternative compound, 4-Bromobiphenyl. The data for this compound is predicted based on its structure and known fragmentation patterns of halogenated biphenyls, while the data for 4-Bromobiphenyl is sourced from the NIST Mass Spectrometry Data Center.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Relative Abundance (%)Ion Assignment
This compound C₁₂H₈BrF251.10250/252~50/~50[M]⁺
171100[M-Br]⁺
145Variable[M-Br-C₂H₂]⁺
4-Bromobiphenyl C₁₂H₉Br233.11232/23499.9/97.6[M]⁺
152100[M-Br]⁺
15313.6[C₁₂H₉]⁺
15110.3[C₁₂H₇]⁺
7616.5[C₆H₄]⁺

Experimental Protocols

A detailed methodology for the analysis of these compounds using GC-MS is provided below. This protocol is based on established methods for the analysis of halogenated aromatic compounds.[1][2]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of the analyte (this compound or 4-Bromobiphenyl) in a high-purity volatile solvent such as hexane or methanol at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column is recommended.

    • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., FactorFour VF-5ms or equivalent), is suitable. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 15 °C/minute to 300 °C.

      • Final hold: Hold at 300 °C for 13 minutes.

    • Carrier Gas: Helium or hydrogen at a flow rate of 1-2 mL/minute.

    • Injection Volume: 1-2 µL.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) is required.

    • Ionization Mode: Electron Ionization (EI).[1]

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Mass Range: Scan from m/z 50 to 300.[1]

    • Detector Temperature: 280 °C.

3. Data Analysis

  • Identification: The identification of the target compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard. The presence of the characteristic molecular ion cluster (M and M+2 peaks for brominated compounds) and the expected fragment ions are key for confirmation.

  • Quantification: For quantitative analysis, it is recommended to use selected ion monitoring (SIM) mode, monitoring the characteristic ions of the compound to enhance sensitivity and selectivity.[1]

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M [C₁₂H₈BrF]⁺ m/z = 250/252 M_minus_Br [C₁₂H₈F]⁺ m/z = 171 M->M_minus_Br - Br• M_minus_Br_minus_C2H2 [C₁₀H₆F]⁺ m/z = 145 M_minus_Br->M_minus_Br_minus_C2H2 - C₂H₂

Caption: Fragmentation pathway of this compound.

References

HPLC method development for purity analysis of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of HPLC Methods for Purity Analysis of 3-Bromo-4'-fluorobiphenyl

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, particularly as a building block in the creation of more complex molecules.[1] Ensuring the purity of this intermediate is critical for the successful synthesis of target compounds and for controlling impurity profiles in final products, such as pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds.

HPLC Method Development Workflow

A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical method. The following diagram illustrates a typical workflow, from initial analyte characterization to final method validation.

HPLC_Method_Development_Workflow Analyte_Properties Analyte Characterization (Solubility, pKa, UV Spectrum) Method_Goals Define Method Goals (Purity, Quantification) Analyte_Properties->Method_Goals Initial_Screening Initial Condition Screening (Column & Mobile Phase) Method_Goals->Initial_Screening Fine_Tuning Fine-Tuning Parameters (Gradient, Flow Rate, Temperature) Initial_Screening->Fine_Tuning Iterative Process Peak_Purity Assess Peak Purity & Resolution Fine_Tuning->Peak_Purity Peak_Purity->Fine_Tuning Validation Method Validation (ICH Q2(R1)) Peak_Purity->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Caption: A generalized workflow for HPLC method development.

Comparison of HPLC Methods

The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. For aromatic compounds like this compound, C18 and Biphenyl columns are common choices.[2][5] Biphenyl phases can offer enhanced selectivity due to π-π interactions with the analyte's aromatic rings.[5] The following tables summarize the hypothetical performance of three different HPLC methods.

Table 1: HPLC Method Conditions
ParameterMethod A (Standard C18)Method B (Biphenyl with Acetonitrile)Method C (Biphenyl with Methanol)
Stationary Phase C18, 5 µm, 250 x 4.6 mmBiphenyl, 5 µm, 250 x 4.6 mmBiphenyl, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 60-90% B over 15 min60-90% B over 15 min70-95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL10 µL
Table 2: Comparative Performance Data (Hypothetical)
Performance MetricMethod AMethod BMethod C
Retention Time (min) 8.59.210.1
Resolution (vs. nearest impurity) 1.82.52.2
Tailing Factor 1.31.11.2
Theoretical Plates 8,50012,00010,500

Based on this hypothetical data, Method B provides the best overall performance, with superior resolution and peak shape (lower tailing factor). Biphenyl columns often provide enhanced selectivity for aromatic compounds.[6]

Logical Relationships in Method Optimization

The optimization phase involves adjusting various parameters to achieve the desired chromatographic separation. The following diagram illustrates the cause-and-effect relationships between key HPLC parameters and performance outcomes.

HPLC_Optimization_Logic cluster_Parameters Adjustable Parameters cluster_Outcomes Performance Outcomes Organic_Content Organic Solvent % Retention_Time Retention Time Organic_Content->Retention_Time  - / + Resolution Resolution Organic_Content->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time  - Flow_Rate->Resolution  - Backpressure Backpressure Flow_Rate->Backpressure  + Column_Temp Column Temperature Column_Temp->Retention_Time  - Column_Temp->Backpressure  - Mobile_Phase_pH Mobile Phase pH Mobile_Phase_pH->Retention_Time Peak_Shape Peak Shape Mobile_Phase_pH->Peak_Shape

Caption: Key parameter adjustments and their effects in HPLC.

Detailed Experimental Protocol (Optimized Method B)

This protocol details the proposed optimized method for the purity analysis of this compound.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Analyte: this compound standard and sample.

  • Apparatus: Standard HPLC system with a UV detector, analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions
  • Column: Biphenyl stationary phase, 5 µm particle size, 250 mm length x 4.6 mm internal diameter.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 60
    15.0 90
    15.1 60

    | 20.0 | 60 |

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are greater than 5,000.

Analysis and Calculation

Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the purity of the sample using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Conclusion

The development of a robust HPLC method for the purity analysis of this compound requires a systematic approach. While a standard C18 column can provide adequate separation, a biphenyl stationary phase is likely to offer superior selectivity and resolution for this aromatic compound, as illustrated in the comparative data. The use of an acidified acetonitrile-water mobile phase with a gradient elution program is recommended as a starting point for optimization. The detailed protocol for the proposed optimized method provides a solid foundation for researchers and drug development professionals to establish a reliable purity assay for this compound.

References

A Comparative Analysis of the Reactivity of 3-Bromo-4'-fluorobiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Bromo-4'-fluorobiphenyl with Other Brominated Biphenyls in Key Synthetic Transformations

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Brominated biphenyls are a critical class of intermediates, widely employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a detailed comparison of the reactivity of this compound with other relevant brominated biphenyls in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information presented is supported by experimental data from the scientific literature to aid researchers in making informed decisions for their synthetic strategies.

The Influence of Substitution on Reactivity

The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is often rate-determining. The electronic nature and steric environment of the substituents on the biphenyl scaffold can significantly influence this process.

Electronic Effects: Electron-withdrawing groups, such as the fluorine atom in this compound, generally increase the reactivity of the aryl bromide towards oxidative addition. The fluorine atom at the 4'-position exerts a strong electron-withdrawing inductive effect, which makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups can decrease the reactivity.

Steric Effects: The position of the bromine atom and other substituents on the biphenyl rings can introduce steric hindrance, which may impede the approach of the bulky palladium catalyst. For instance, a bromine atom at the 2-position (ortho) is generally less reactive than one at the 3- (meta) or 4-position (para) due to greater steric hindrance.

Comparative Reactivity Data

The following tables summarize experimental data for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination, comparing the performance of this compound with other representative brominated biphenyls. It is important to note that direct comparisons of yields between different studies can be challenging due to variations in reaction conditions. However, the data provides valuable insights into the relative reactivity of these substrates.

Table 1: Suzuki-Miyaura Coupling of Brominated Biphenyls with Phenylboronic Acid
Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-1002-12~95
4-BromobiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O802~95
2-BromobiphenylPd(dppf)Cl₂K₂CO₃DME8512~80-90
4-Bromo-4'-methylbiphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~90
4-Bromo-4'-methoxybiphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~85

Data compiled from various literature sources. Yields are approximate and can vary based on specific conditions.

Table 2: Heck Reaction of Brominated Biphenyls with Styrene
Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1008-24High
4-BromobiphenylPd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O100-1203-1288-99[1]
2-BromobiphenylPd(OAc)₂ / PPh₃Et₃NDMF10024Moderate
4-Bromo-4'-nitrobiphenylPd(OAc)₂ / PPh₃NaOAcDMF10012>95

Data compiled from various literature sources. "High" and "Moderate" are qualitative descriptors from literature where specific yields were not provided for all substrates under identical conditions.

Table 3: Buchwald-Hartwig Amination of Brominated Biphenyls with Aniline
Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24High
4-BromobiphenylPd(OAc)₂ / BINAPNaOtBuToluene8016~95
2-BromobiphenylPd₂(dba)₃ / XPhosNaOtBuToluene10024~80-90
4-Bromo-3-(trifluoromethyl)biphenylPd(OAc)₂ / XPhosNaOtBuToluene11018~90

Data compiled from various literature sources. "High" is a qualitative descriptor from literature where a specific yield was not provided under these exact conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are general protocols for the three key cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the brominated biphenyl (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base (e.g., 2M K₂CO₃).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for the Heck Reaction
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the brominated biphenyl (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., DMF, DMA, or NMP), the alkene (e.g., styrene, 1.1-1.5 equiv.), and a base (e.g., Et₃N or NaOAc, 1.5-2.0 equiv.).

  • Reaction: Heat the sealed tube at the specified temperature (often 100-140 °C) for the required duration, with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Filter the mixture to remove precipitated salts and dilute the filtrate with water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the brominated biphenyl (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture with stirring at the indicated temperature (typically 80-110 °C) until the starting material is consumed as determined by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash chromatography.

Visualizing Reaction Workflows and Pathways

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway relevant to the application of fluorinated biphenyls.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Brominated Biphenyl - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent glassware Prepare Dry Glassware (Schlenk Flask) glassware->reagents atmosphere Establish Inert Atmosphere (Ar/N2) atmosphere->reagents heating Heat & Stir (e.g., 80-110°C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for cross-coupling reactions.

Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Response drug Fluorinated Biphenyl Derivative receptor Target Receptor/ Enzyme drug->receptor Binding & Modulation pathway Intracellular Signaling Cascade receptor->pathway Activation/ Inhibition response Biological Effect (e.g., Anti-inflammatory) pathway->response

Conceptual signaling pathway of a fluorinated biphenyl drug candidate.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is generally high, comparable to or exceeding that of unsubstituted or electron-rich brominated biphenyls. The presence of the electron-withdrawing fluorine atom at the 4'-position enhances the susceptibility of the C-Br bond to oxidative addition, a key step in these catalytic cycles. However, steric hindrance, particularly at the ortho positions, can temper this reactivity. The provided data and protocols offer a solid foundation for researchers to design and optimize their synthetic routes involving this compound and other brominated biphenyls, ultimately facilitating the efficient synthesis of complex molecules for a wide range of applications in science and medicine. The unique electronic properties imparted by fluorine substitution make these compounds particularly valuable in the design of novel pharmaceuticals that interact with specific biological signaling pathways.[2][3][4][5][6][7][8][9][10]

References

Unveiling the Structural Nuances: A Comparative Guide to the X-ray Crystal Structures of 3-Bromo-4'-fluorobiphenyl Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into the physical and chemical properties of a compound. This guide offers a comparative analysis of the X-ray crystal structure of 3-Bromo-4'-fluorobiphenyl and its closely related analogs, presenting available experimental data to highlight the impact of substituent placement on their solid-state conformations.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, a comprehensive comparison can be drawn from the experimentally determined structures of its isomers and other halogenated biphenyl derivatives. This analysis provides valuable context for predicting the potential solid-state conformation of this compound and understanding the structure-property relationships within this class of compounds.

Comparative Crystallographic Data

To facilitate a clear comparison, the following table summarizes the key crystallographic parameters of relevant biphenyl derivatives. These compounds serve as valuable benchmarks for understanding the influence of bromine and fluorine substitution on the crystal packing and molecular geometry of the biphenyl scaffold.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)
4-Bromo-4'-fluorobiphenyl[1]C₁₂H₈BrFMonoclinicP2₁/c9.78(2)13.33(2)17.69(3)116.3(5)Not Reported
4-Acetyl-2'-fluorobiphenyl[2]C₁₄H₁₁FOMonoclinicP2₁/c13.687(5)5.971(3)14.766(5)116.17(5)50.5
4-Fluorobiphenyl[3]C₁₂H₉FOrthorhombicPbcn5.646220.7397.29290Not Reported

Experimental Protocols: The Foundation of Structural Insight

The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process that involves several key stages. A typical experimental protocol for small molecule crystallography is outlined below.

Crystal Growth

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step. Common techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals as the saturation point is exceeded.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector. The key steps in this phase are:

  • Unit Cell Determination: The initial diffraction images are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection: A full set of diffraction data is collected by systematically rotating the crystal and recording the intensities of the diffracted X-ray beams.

  • Data Reduction: The raw diffraction data is processed to correct for various experimental factors, such as background noise and absorption, yielding a set of structure factors.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure:

  • Phase Problem: The diffraction experiment provides the intensities of the diffracted waves but not their phases. The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the Workflow

To provide a clearer understanding of the logical flow of single-crystal X-ray crystallography, the following diagram illustrates the key stages from sample preparation to the final structural analysis.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Compound Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Experiment Mounting->Diffraction Integration Data Integration & Reduction Diffraction->Integration Phasing Structure Solution (Phasing) Integration->Phasing Model_Building Model Building Phasing->Model_Building Refinement Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Analysis

Caption: Experimental workflow for single-crystal X-ray crystallography.

Discussion and Comparative Analysis

The crystallographic data of the analogs provide key insights into the likely structural features of this compound.

  • Crystal Packing and Symmetry: Both 4-bromo-4'-fluorobiphenyl and 4-acetyl-2'-fluorobiphenyl crystallize in the monoclinic space group P2₁/c[1][2]. This is a very common space group for organic molecules and suggests that this compound might also adopt a similar packing arrangement. The orthorhombic system of 4-fluorobiphenyl indicates that the substitution pattern significantly influences the crystal packing[3].

  • Molecular Conformation and Dihedral Angle: The dihedral angle between the two phenyl rings is a critical parameter in biphenyl structures, as it affects the degree of π-conjugation and the overall molecular shape. In the solid state, biphenyl itself is planar, but substitution, particularly at the ortho positions, can induce a twist. The observed dihedral angle of 50.5° in 4-acetyl-2'-fluorobiphenyl is a direct consequence of the steric hindrance introduced by the fluorine atom at the 2'-position[2]. For this compound, with a bromine atom at the 3-position, a significant deviation from planarity is also expected due to the steric bulk of the bromine atom, though likely less pronounced than with ortho-substitution.

References

Unveiling the Impact of Fluorination: A Comparative Analysis of the Biological Activities of 3-Bromo-4'-fluorobiphenyl and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 3-Bromo-4'-fluorobiphenyl and its non-fluorinated counterpart, 3-bromobiphenyl, reveals distinct differences in their biological activities. The introduction of a fluorine atom significantly enhances the cytotoxic effects of the biphenyl structure against breast cancer cells and influences its potential as an enzyme inhibitor. This guide provides a detailed examination of their activities, supported by experimental data and protocols, to inform researchers and drug development professionals.

Comparative Analysis of Biological Activities

The strategic placement of a fluorine atom on the biphenyl scaffold imparts notable changes in the molecule's biological profile. This is most evident in its anticancer properties, where this compound demonstrates significantly higher potency than its non-fluorinated analogue.

Biological ActivityThis compound3-bromobiphenyl
Cytotoxicity (MCF-7) IC50: ~15 µM[1]No significant cytotoxicity observed at comparable concentrations.
Antimicrobial Activity Potential activity suggested[1]Data not available
CYP1A2 Inhibition Potential inhibitor[1]Data not available
CYP2C19 Inhibition Potential inhibitor[1]Data not available
Aryl Hydrocarbon Receptor (AhR) Activation Data not availablePotential activator as a polybrominated biphenyl (PBB)

In-Depth Look at Key Biological Activities

Cytotoxicity against Breast Cancer Cells

Experimental data highlights the superior cytotoxic potential of this compound against the human breast adenocarcinoma cell line, MCF-7. A cytotoxicity assay revealed a half-maximal inhibitory concentration (IC50) of approximately 15 µM for the fluorinated compound, indicating its ability to inhibit the growth of these cancer cells.[1] In contrast, 3-bromobiphenyl is generally considered moderately toxic, with no specific high-potency cytotoxic effects reported against cancer cell lines in the same concentration range.[2]

Antimicrobial Properties

While research indicates that halogenated biphenyls, as a class, may possess antimicrobial properties, specific data for both this compound and 3-bromobiphenyl is limited. The proposed mechanism for similar compounds involves the disruption of bacterial cell membranes.[1] Further investigation is required to quantify and compare the minimum inhibitory concentrations (MICs) of these two specific compounds against various bacterial and fungal strains.

Enzyme Inhibition: Targeting Cytochrome P450

Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19.[1] These enzymes play a crucial role in the metabolism of a wide range of drugs and xenobiotics. Inhibition of these enzymes can lead to significant drug-drug interactions. Quantitative data on the IC50 values for both compounds are needed for a definitive comparison of their inhibitory potential.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

3-Bromobiphenyl belongs to the class of polybrominated biphenyls (PBBs), which are known to interact with the aryl hydrocarbon receptor (AhR). Activation of the AhR signaling pathway can lead to the induction of various genes, including those encoding for metabolic enzymes like CYP1A1 and CYP1A2. The extent to which 3-bromobiphenyl specifically activates this pathway and a comparison with its fluorinated analogue require further experimental validation.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of compounds treatment 4. Treat cells with compounds for 48h compound_prep->treatment mtt_addition 5. Add MTT solution to each well incubation 6. Incubate for 3-4 hours mtt_addition->incubation solubilization 7. Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance 8. Measure absorbance at 570 nm calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Antimicrobial Susceptibility Test (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains can be determined using the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of compounds in broth inoculation 3. Inoculate 96-well plates with bacteria and compounds compound_dilution->inoculation inoculum_prep 2. Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation 4. Incubate plates at 37°C for 18-24h inoculation->incubation visual_inspection 5. Visually inspect for bacterial growth (turbidity) incubation->visual_inspection determine_mic 6. Determine the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Cytochrome P450 Inhibition Assay

The inhibitory effect of the compounds on CYP1A2 and CYP2C19 can be assessed using human liver microsomes and specific probe substrates.

CYP_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis reaction_mix 1. Prepare reaction mixture (microsomes, buffer, probe substrate) add_inhibitor 2. Add varying concentrations of test compounds reaction_mix->add_inhibitor start_reaction 3. Initiate reaction with NADPH add_inhibitor->start_reaction incubation 4. Incubate at 37°C start_reaction->incubation stop_reaction 5. Stop reaction (e.g., with cold acetonitrile) incubation->stop_reaction centrifugation 6. Centrifuge to pellet protein stop_reaction->centrifugation lc_ms 7. Analyze supernatant by LC-MS/MS to quantify metabolite formation centrifugation->lc_ms calculate_ic50 8. Calculate IC50 values lc_ms->calculate_ic50

Aryl Hydrocarbon Receptor (AhR) Activation Assay

A reporter gene assay can be used to determine if the compounds activate the AhR signaling pathway.

AhR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., PBB) AhR_complex AhR-Hsp90 Complex Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Dimer AhR-ARNT Dimer AhR_active->Dimer Translocates & Dimerizes with ARNT ARNT ARNT->Dimer XRE XRE (DNA Binding Site) Dimer->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1, CYP1A2) XRE->Gene_expression Induces

Conclusion

The inclusion of a fluorine atom in the this compound structure significantly enhances its cytotoxic activity against MCF-7 breast cancer cells when compared to its non-fluorinated analogue, 3-bromobiphenyl. While both compounds are of interest for their potential biological activities, including antimicrobial effects and interactions with metabolic enzymes, further quantitative experimental data is necessary to fully elucidate their comparative profiles. The provided experimental protocols offer a framework for generating this crucial data, which will be invaluable for future drug discovery and development efforts.

References

Purity Assessment of 3-Bromo-4'-fluorobiphenyl from Different Commercial Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized compounds. 3-Bromo-4'-fluorobiphenyl is a key building block in the synthesis of various biologically active molecules. Consequently, a thorough understanding of its purity from different commercial suppliers is crucial for any research endeavor. This guide provides a comparative analysis of the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) based on rigorous analytical testing.

Supplier Specifications

A summary of the manufacturer-provided specifications for this compound is presented below. It is important to note that these are the claimed purities and may not reflect the results of independent analysis.

SupplierQuoted PurityAppearanceCAS NumberMolecular FormulaMolecular Weight
Supplier A >98%White to off-white crystalline powder306935-88-6C12H8BrF251.10 g/mol
Supplier B >97%Light yellow powder306935-88-6C12H8BrF251.10 g/mol
Supplier C >99% (by HPLC)White crystalline powder306935-88-6C12H8BrF251.10 g/mol

Experimental Workflow for Purity Assessment

The following diagram outlines the comprehensive workflow employed for the independent purity verification of this compound samples obtained from the different suppliers.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination SampleA Supplier A Sample Preparation Dissolution in appropriate solvent (e.g., Acetonitrile, CDCl3) SampleA->Preparation SampleB Supplier B Sample SampleB->Preparation SampleC Supplier C Sample SampleC->Preparation HPLC HPLC-UV Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR 1H NMR & 19F NMR Spectroscopy Preparation->NMR HPLC_Data Chromatographic Purity (% Area) HPLC->HPLC_Data GCMS_Data Impurity Identification (Mass Spectra) GCMS->GCMS_Data NMR_Data Structural Confirmation & Quantitative Purity (qNMR) NMR->NMR_Data Final_Purity Final Purity Statement HPLC_Data->Final_Purity GCMS_Data->Final_Purity NMR_Data->Final_Purity

Caption: Experimental workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: 16 scans, relaxation delay of 1 second.

  • ¹⁹F NMR: 128 scans, relaxation delay of 2 seconds.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl3.

Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the analysis of this compound from the three suppliers.

Analytical TechniqueParameterSupplier ASupplier BSupplier C
HPLC-UV Purity (% Area) 98.5% 97.2% 99.6%
Major Impurity 10.8%1.5%0.2%
Major Impurity 20.3%0.7%Not Detected
Other Impurities0.4%0.6%0.2%
GC-MS Purity (% Area) 98.2% 96.9% 99.5%
Identified ImpuritiesIsomeric Bromo-fluorobiphenylsDibromobiphenyl, UnidentifiedTrace isomeric impurity
¹H NMR Purity (by integration) Consistent with >98% Consistent with >97% Consistent with >99%
Impurity SignalsMinor aromatic signalsObservable impurity signals in aromatic regionClean spectrum, minimal baseline noise
¹⁹F NMR Purity (by integration) Single major peak Single major peak with minor satellite peaks Sharp, single peak

Discussion of Results:

The independent analysis revealed that Supplier C provided the this compound with the highest purity (99.6% by HPLC), which aligns with their claim of >99% purity. The sample from Supplier C showed a very clean profile across all analytical techniques, with only trace levels of a single isomeric impurity detected by GC-MS.

Supplier A 's product demonstrated a purity of 98.5% by HPLC, which is also in line with their specification of >98%. The primary impurities detected were isomeric forms of the target compound.

Supplier B 's material was found to have a purity of 97.2% by HPLC, consistent with their stated purity of >97%. However, this sample contained a higher percentage of impurities, including a dibrominated biphenyl species identified by GC-MS, which could be problematic in certain synthetic applications.

Conclusion and Recommendations

Based on the comprehensive analytical data, the purity of this compound varies significantly among commercial suppliers.

  • For applications requiring the highest purity and minimal side reactions, such as in the late stages of drug development or for sensitive catalytic processes, Supplier C is the recommended choice.

  • Supplier A provides a product of good quality that would be suitable for general research and early-stage discovery efforts where the presence of minor isomeric impurities is not a critical concern.

  • While meeting its specification, the material from Supplier B contains a more diverse impurity profile. Researchers should exercise caution and may need to perform additional purification steps depending on the specific requirements of their synthesis.

It is strongly recommended that researchers independently verify the purity of critical starting materials, as supplier specifications may not always fully characterize the impurity profile. The analytical methods outlined in this guide provide a robust framework for such an assessment.

A Comparative Study of Catalysts for the Synthesis of 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-4'-fluorobiphenyl is a critical step in the development of numerous pharmaceutical compounds and advanced materials. The selection of an appropriate catalyst is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound via common cross-coupling reactions, supported by experimental data from analogous reactions.

Performance Comparison of Catalytic Systems

The choice of the cross-coupling reaction—primarily Suzuki-Miyaura, Heck, or Negishi—greatly influences the selection of the catalyst and the overall efficiency of the synthesis. Below is a summary of representative catalyst systems and their performance in reactions analogous to the synthesis of this compound.

Coupling ReactionCatalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Suzuki-Miyaura G-COOH-Pd-101-bromo-3-fluorobenzene + 4-fluorophenylboronic acidK₂CO₃DMF/H₂O11048>950.44[1][2]
Suzuki-Miyaura Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O8018-22605[3]
Heck Reaction Pd(OAc)₂ / P(o-tolyl)₃1-Bromo-4-propylsulfanylbenzene + n-Butyl acrylateEt₃NDMF100-1208-24High2[4]
Heck Reaction Pd(OAc)₂1-bromo-4-nitrobenzene + StyreneK₂CO₃DMF6012High2[5]
Negishi Coupling Pd₂(dba)₃ / P(o-Tol)₃Aryl Bromide + Organozinc Reagent-DMF50-High-
Negishi Coupling Pd(PPh₃)₂Cl₂Methyl (S)-2-amino-3-(4-bromophenyl)propanoate + Organozinc reagent---90-[6]

Note: The data presented is for reactions involving similar substrates (e.g., substituted bromoarenes and fluorinated coupling partners) and serves as a predictive guide for the synthesis of this compound. Actual yields and reaction conditions may vary and require optimization.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are generalized protocols for the Suzuki-Miyaura, Heck, and Negishi couplings that can be adapted for this specific synthesis.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from the synthesis of fluorinated biphenyl derivatives using a heterogeneous palladium catalyst.

Materials:

  • 3-Bromobenzonitrile or a similar bromo-precursor

  • 4-Fluorophenylboronic acid

  • G-COOH-Pd-10 (or a similar palladium catalyst)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 3-bromobenzonitrile (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the G-COOH-Pd-10 catalyst (0.44 mol%).

  • Seal the flask and purge with an inert gas for 15 minutes.

  • Add a degassed mixture of DMF and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This generalized protocol is based on the Heck coupling of aryl bromides with alkenes.

Materials:

  • 1-Bromo-3-nitrobenzene or a similar bromo-precursor

  • 4-Fluorostyrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) or another suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-3-nitrobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tolyl)₃ (4 mol%).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add 4-fluorostyrene (1.2 equiv) and triethylamine (1.5 equiv) to the reaction mixture.

  • Heat the flask in a preheated oil bath to 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Negishi Coupling Protocol

This protocol outlines a general procedure for the Negishi coupling of an aryl bromide with an organozinc reagent.

Materials:

  • 3-Bromoanisole or a similar bromo-precursor

  • 4-Fluorophenylzinc chloride (prepared in situ)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃) or another suitable ligand

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react 4-fluorobromobenzene with activated zinc dust in anhydrous THF to prepare the 4-fluorophenylzinc chloride reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and P(o-Tol)₃.

  • Add anhydrous DMF to the flask, followed by 3-bromoanisole (1.0 equiv).

  • Slowly add the freshly prepared 4-fluorophenylzinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 50 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Negishi reactions, providing a clear visual representation of the reaction mechanisms. A generalized experimental workflow is also provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim HPdX H-Pd(II)-X(Ln) BetaElim->HPdX Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination HPdX->RedElim RedElim->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Negishi_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArZnX Ar'-Zn-X ArZnX->Transmetal

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Setup Reaction Heating and Stirring under Inert Atmosphere Setup->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Electronic Properties of 3-Bromo-4'-fluorobiphenyl: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 3-Bromo-4'-fluorobiphenyl, a halogenated biphenyl derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this document outlines a robust theoretical and experimental framework for its characterization. We present a hypothetical Density Functional Theory (DFT) study, drawing methodologies from existing research on similar compounds, and compare these projected outcomes with known data for related halogenated biphenyls. Furthermore, detailed experimental protocols are provided to facilitate the empirical validation of these computational predictions.

Theoretical Framework: DFT Calculations

Density Functional Theory is a powerful computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT can predict key electronic properties that govern its reactivity and potential applications.

A typical DFT study on this compound would involve the following workflow:

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculation cluster_analysis Data Analysis A Molecule Input (this compound) B Method Selection (e.g., B3LYP) A->B Define C Basis Set Selection (e.g., 6-311++G(d,p)) B->C Define D Geometry Optimization C->D E Frequency Calculation D->E Verify Minimum Energy F Electronic Property Calculation E->F G HOMO/LUMO Energies F->G H Ionization Potential & Electron Affinity F->H I Global Reactivity Descriptors F->I

Figure 1: A generalized workflow for DFT calculations of electronic properties.

Comparative Analysis of Electronic Properties

The following table summarizes hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar halogenated biphenyls. These are compared with published data for related compounds to provide context.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
This compound (Hypothetical) -6.5 to -7.0-0.5 to -1.05.5 to 6.56.5 to 7.00.5 to 1.0
Biphenyl~ -6.2~ -0.3~ 5.9~ 8.2 (exp.)~ -0.4 (exp.)
4,4'-Difluorobiphenyl~ -6.4~ -0.4~ 6.0--
4,4'-Dichlorobiphenyl~ -6.5~ -0.8~ 5.7--
4,4'-Dibromobiphenyl~ -6.4~ -0.9~ 5.5--

Note: The values for biphenyl and its derivatives are approximate and collated from various computational studies for comparative purposes. Experimental values are noted where available.

Experimental Protocols

To validate the theoretical predictions, the following experimental techniques are recommended.

This technique measures the absorption of light by a molecule as a function of wavelength. The onset of absorption can be used to estimate the optical HOMO-LUMO gap.

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of this compound in a UV-transparent solvent such as cyclohexane or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maximum (λmax) and the absorption edge. The optical gap (Eg) can be estimated from the absorption edge using the equation: Eg (eV) = 1240 / λonset (nm).

Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which can then be related to the HOMO and LUMO energy levels.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

  • Analyte Addition: Add a known concentration of this compound to the electrolyte solution.

  • Measurement: Record the cyclic voltammogram by scanning the potential.

  • Data Analysis:

    • The HOMO energy can be estimated from the onset of the first oxidation peak (Eox) using the formula: EHOMO = - (Eox - Eferrocene + 4.8) eV, where Eferrocene is the oxidation potential of the ferrocene/ferrocenium standard.

    • The LUMO energy can be estimated from the onset of the first reduction peak (Ered) using the formula: ELUMO = - (Ered - Eferrocene + 4.8) eV.

    • The electrochemical HOMO-LUMO gap is then the difference between ELUMO and EHOMO.

Photoelectron spectroscopy provides a direct measurement of the ionization potential and electron affinity.

Protocol:

  • Instrumentation: Utilize a photoelectron spectrometer with a suitable light source (e.g., UV for valence electrons, X-ray for core electrons).

  • Sample Introduction: The sample is introduced into a high vacuum chamber, typically in the gas phase.

  • Measurement: The sample is irradiated, and the kinetic energy of the emitted photoelectrons is measured.

  • Data Analysis:

    • Ionization Potential (IP): The minimum energy required to remove an electron from the HOMO is determined from the photoelectron spectrum. According to Koopmans' theorem, this is approximately the negative of the HOMO energy.

    • Electron Affinity (EA): This is the energy released when an electron is added to the LUMO. It can be measured using anion photoelectron spectroscopy. This is approximately the negative of the LUMO energy.

Logical Relationship of Methodologies

The following diagram illustrates the relationship between the computational and experimental approaches for determining the electronic properties of this compound.

logical_relationship cluster_comp Computational Approach cluster_exp Experimental Validation A DFT Calculations B Predicted Electronic Properties (HOMO, LUMO, IP, EA) A->B F Measured Electronic Properties B->F Comparison & Validation C UV-Vis Spectroscopy C->F D Cyclic Voltammetry D->F E Photoelectron Spectroscopy E->F G This compound G->A G->C G->D G->E

Validating the Structure of 3-Bromo-4'-fluorobiphenyl: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For halogenated biphenyls such as 3-Bromo-4'-fluorobiphenyl, which serve as important scaffolds in medicinal chemistry and materials science, precise structural validation is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical techniques—namely mass spectrometry (MS) and X-ray crystallography—for the structural validation of this compound.

2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation

Two-dimensional NMR spectroscopy is an indispensable, non-destructive technique that provides detailed insights into the connectivity and spatial relationships of atoms within a molecule. By dispersing NMR signals into two frequency dimensions, it resolves spectral overlap that can be problematic in one-dimensional (1D) NMR and reveals through-bond and through-space correlations. For this compound, a combination of COSY, HSQC, and HMBC experiments can definitively establish its structure.

Predicted 2D NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound. These predictions are based on established chemical shift principles for substituted aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ring A (Brominated)
C1-~140.0
C2~7.60 (d)~132.5
C3-~122.0 (C-Br)
C4~7.35 (dd)~130.0
C5~7.10 (t)~128.0
C6~7.45 (d)~129.5
Ring B (Fluorinated)
C1'-~135.0
C2'/C6'~7.55 (dd)~130.5 (d, J=8 Hz)
C3'/C5'~7.15 (t)~115.5 (d, J=21 Hz)
C4'-~162.0 (d, J=245 Hz)

Note: Chemical shifts are referenced to TMS. Coupling patterns: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Table 2: Key Predicted 2D NMR Correlations for this compound

Correlation Type Proton (¹H) Correlated Atom(s) Significance
COSY H2H6Confirms ortho relationship
H4H5Confirms ortho relationship
H2'/H6'H3'/H5'Confirms ortho relationship in the fluoro-substituted ring
HSQC H2C2Direct C-H attachment
H4C4Direct C-H attachment
H5C5Direct C-H attachment
H6C6Direct C-H attachment
H2'/H6'C2'/C6'Direct C-H attachment
H3'/H5'C3'/C5'Direct C-H attachment
HMBC H2C1, C3, C4, C6Confirms connectivity within the brominated ring
H6C1, C2, C4, C5Confirms connectivity within the brominated ring
H2'/H6'C1', C3'/C5', C4'Confirms connectivity within the fluorinated ring and to the other ring
H3'/H5'C1', C2'/C6', C4'Confirms connectivity within the fluorinated ring

Comparison with Alternative Analytical Techniques

While 2D NMR is highly informative, a multi-technique approach provides the most robust structural validation. Mass spectrometry and X-ray crystallography offer complementary data.

Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy - Atom connectivity (through-bond correlations) - Spatial proximity of atoms (through-space correlations) - Detailed stereochemistry and conformation in solution- Non-destructive - Provides a complete picture of the molecular structure in solution - Can be used for impure samples- Requires a relatively large amount of sample - Can be time-consuming to acquire and analyze data - Does not provide information on the solid-state packing
Mass Spectrometry (MS) - Molecular weight - Elemental composition (with high-resolution MS) - Fragmentation patterns indicative of structural motifs- High sensitivity (requires very little sample) - Fast analysis time - Can be coupled with separation techniques (e.g., GC, LC)- Does not provide detailed connectivity information - Isomers can be difficult to distinguish - Provides information on the gas-phase structure, which may differ from the solution or solid-state structure
X-ray Crystallography - Precise 3D arrangement of atoms in the solid state - Bond lengths, bond angles, and torsion angles - Intermolecular interactions and crystal packing- Unambiguous determination of the absolute structure - Provides detailed information on the solid-state conformation- Requires a single, high-quality crystal - The solid-state structure may not be representative of the structure in solution - Not applicable to non-crystalline materials
Mass Spectrometry Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic fragmentation pattern. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Fragment Ion Interpretation
250/252[C₁₂H₈BrF]⁺Molecular ion
171[C₁₂H₈F]⁺Loss of Br radical
152[C₁₂H₈]⁺Loss of Br and F radicals
127[C₁₀H₇]⁺Further fragmentation

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing multinuclear 2D experiments.

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and pulse calibrations.

  • COSY Acquisition: Acquire a phase-sensitive gradient-enhanced COSY (gCOSY) experiment. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • HSQC Acquisition: Acquire a phase-sensitive gradient-enhanced HSQC (gHSQC) experiment. Optimize the spectral widths in both ¹H and ¹³C dimensions. Use a one-bond ¹J(C,H) coupling constant of ~145 Hz for polarization transfer.

  • HMBC Acquisition: Acquire a gradient-enhanced HMBC experiment. Set the long-range coupling delay to optimize for correlations from 2-3 bond couplings (typically 4-8 Hz).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and use a suitable temperature program for the oven (e.g., start at 100°C, ramp to 280°C at 10°C/min).

  • MS Conditions: Set the ion source temperature to ~230°C and the electron energy to 70 eV. Acquire data in full scan mode over a mass range of m/z 50-350.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares refinement.

Visualizing the Workflow and Logic

G 2D NMR Workflow for Structural Validation cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Determination Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR COSY COSY Spectrometer->COSY HSQC HSQC Spectrometer->HSQC HMBC HMBC Spectrometer->HMBC Processing Data Processing (Fourier Transform, Phasing) OneD_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Correlation_Analysis Correlation Analysis Processing->Correlation_Analysis Structure_Validation Structure Validation Correlation_Analysis->Structure_Validation

Caption: Workflow for 2D NMR-based structural validation.

G Logical Relationship of Analytical Techniques Structure This compound Structure NMR 2D NMR Structure->NMR provides MS Mass Spectrometry Structure->MS provides Xray X-ray Crystallography Structure->Xray provides NMR_Info Connectivity & Conformation (Solution) NMR->NMR_Info MS_Info Molecular Weight & Fragmentation MS->MS_Info Xray_Info 3D Structure & Packing (Solid) Xray->Xray_Info

Caption: Interrelation of analytical techniques for structure validation.

Conclusion

For the complete and unambiguous structural validation of this compound, 2D NMR spectroscopy stands out as a powerful and essential technique. It provides a detailed map of the molecular connectivity and is indispensable for distinguishing between isomers. However, for the highest level of confidence, a complementary approach utilizing mass spectrometry to confirm the molecular weight and fragmentation pattern, and single-crystal X-ray crystallography to determine the solid-state structure, is highly recommended. The integration of data from these orthogonal techniques provides a comprehensive and robust validation of the molecular structure, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

Safety Operating Guide

Safe Disposal of 3-Bromo-4'-fluorobiphenyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4'-fluorobiphenyl. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Safety Data

This compound is classified with specific hazards that necessitate careful handling and disposal. The following table summarizes the key hazard information according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1]

Proper Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations. The universally recognized precautionary statement for disposal is:

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. [1]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly marked as hazardous waste, indicating the contents.

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area.[1]

    • The storage area should be secure and away from incompatible materials.[1]

    • Keep the container tightly closed.[1]

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Documentation:

    • Maintain a detailed record of the waste, including the amount, date of generation, and disposal date. This is crucial for regulatory compliance.

Spill Management

In the event of a spill, follow these procedures:

  • Immediate Response:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For liquid spills, contain the spill with inert absorbent material such as sand, earth, or vermiculite.

    • Collect all spilled material and contaminated absorbents into a labeled container for disposal as hazardous waste.

  • Decontamination:

    • Thoroughly wash the spill area after the material has been collected.

    • Take off contaminated clothing and wash it before reuse.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe assess Assess Contamination Level containerize Containerize in Labeled, Sealed Waste Container assess->containerize storage Store in Designated Hazardous Waste Area containerize->storage ppe->assess contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Licensed Vendor Collects for Disposal documentation->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-4'-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-4'-fluorobiphenyl. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazard statements associated with this compound are:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is imperative to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₈BrF
Molecular Weight 251.09 g/mol
Boiling Point 294.8 ± 20.0 °C (Predicted)[2]
Density 1.433 ± 0.06 g/cm³ (Predicted)[2]
Form Solid

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat that is fully buttoned is essential to provide a barrier against skin contact.[3][4]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[3]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are required to protect against spills.[3]

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling procedure for this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Verify fume hood functionality A->B C Assemble all necessary equipment B->C D Weigh compound in fume hood C->D Proceed to handling E Transfer compound to vessel D->E F Add solvent and dissolve E->F G Clean work area and equipment F->G Proceed to cleanup H Segregate and label waste G->H I Dispose of waste properly H->I

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure that the chemical fume hood is operational and the airflow is adequate.

    • Gather all necessary equipment, such as a spatula, weighing paper or boat, and the appropriate glassware for the procedure.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the certified chemical fume hood to minimize the risk of inhalation.[3]

    • Use a spatula to handle the solid material, taking care to avoid generating dust.

    • Place the weighed compound into a suitable container for the subsequent steps of your experiment.

  • Dissolution:

    • If preparing a solution, slowly add the solvent to the vessel containing the this compound.

    • Keep the container covered as much as possible during the dissolution process to prevent the release of vapors.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

G Waste Segregation and Disposal Pathway cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal A Solid Waste (Unused compound, contaminated gloves, etc.) C Designated Hazardous Solid Waste Container A->C B Liquid Waste (Solutions containing the compound) D Designated Halogenated Organic Liquid Waste Container B->D E Licensed Hazardous Waste Disposal Facility C->E D->E

Caption: Waste segregation and disposal pathway for this compound.

Disposal Protocol:

  • Solid Waste: All solid waste, including any unused this compound, contaminated gloves, weighing paper, and other disposable materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4] The label should prominently display the chemical name and associated hazards.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container designated for halogenated organic waste.[4]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4'-fluorobiphenyl
Reactant of Route 2
Reactant of Route 2
3-Bromo-4'-fluorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.